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Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. This document is intended f...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information presented herein is a synthesis of available data on structurally related compounds to provide a robust and scientifically grounded resource.

Introduction and Chemical Identity

2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is a substituted N-aryl acetamide of interest in synthetic and medicinal chemistry. While specific data for this exact compound is not extensively available in public literature, its structural similarity to other N-heteroaryl chloroacetamides allows for a well-reasoned prediction of its properties and reactivity. The core structure consists of a 2-amino-4,6-dimethylpyridine moiety acylated with a chloroacetyl group. This combination of a reactive electrophilic chloroacetamide functional group and a heteroaromatic ring system makes it a potentially valuable intermediate for the synthesis of more complex molecules with biological activity.

The chloroacetamide group is a known reactive handle for covalent modification of biological macromolecules, a strategy increasingly employed in the design of targeted covalent inhibitors. Furthermore, N-aryl acetamides are a common motif in a wide range of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide can be inferred from its close structural analogue, 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide (CAS No. 53456-49-8).[1][2] The primary difference lies in the substitution of a nitrogen atom for a carbon in the aromatic ring, which is expected to have a modest impact on properties such as melting point and solubility.

Table 1: Physicochemical Properties of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide and a Close Analogue

PropertyPredicted Value for 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamideReported Value for 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamideSource(s)
IUPAC Name 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamideN/A
CAS Number Not Assigned53456-49-8[1][2]
Molecular Formula C₉H₁₁ClN₂OC₈H₁₀ClN₃O[1]
Molecular Weight 198.65 g/mol 199.64 g/mol [1]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.Data not available[3]

Spectroscopic Characterization:

The structural confirmation of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide would rely on a combination of spectroscopic techniques. Based on analogous compounds, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons of the chloroacetyl group (around 4.2 ppm), singlets for the two methyl groups on the pyridine ring, and signals in the aromatic region for the pyridine ring protons. The amide proton will likely appear as a broad singlet.[4][5]

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the amide (around 165 ppm), a signal for the methylene carbon adjacent to the chlorine, and distinct signals for the carbons of the dimethylpyridine ring.[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide C=O stretch (amide I band) around 1670-1690 cm⁻¹, an N-H stretching vibration around 3300-3400 cm⁻¹, and a C-Cl stretching vibration in the fingerprint region (around 700-800 cm⁻¹).[6][7]

  • Mass Spectrometry (MS): Mass spectral analysis should reveal a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio).[6][7]

Synthesis and Mechanistic Considerations

The most direct and common method for the synthesis of N-aryl acetamides is the acylation of the corresponding amine with an acyl chloride or anhydride. In the case of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide, the synthesis would involve the reaction of 2-amino-4,6-dimethylpyridine with chloroacetyl chloride.

This reaction is a nucleophilic acyl substitution. The amino group of 2-amino-4,6-dimethylpyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and then a proton to form the stable amide product and hydrochloric acid as a byproduct.[6][8][9]

To drive the reaction to completion and prevent the protonation of the starting amine by the HCl byproduct, a non-nucleophilic base such as triethylamine or pyridine is typically added to the reaction mixture to act as an acid scavenger.[8] The reaction is often carried out in an inert aprotic solvent like dichloromethane or 1,2-dichloroethane at a reduced temperature to control the initial exothermic reaction.[8][9]

Diagram 1: Synthetic Pathway of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_amino_4_6_dimethylpyridine 2-Amino-4,6-dimethylpyridine target_compound 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide 2_amino_4_6_dimethylpyridine->target_compound Nucleophilic Acyl Substitution chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->target_compound solvent Inert Solvent (e.g., Dichloromethane) solvent->target_compound base Base (e.g., Triethylamine) byproduct Triethylamine Hydrochloride base->byproduct temperature 0 °C to Room Temperature temperature->target_compound

Caption: Synthetic route to 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.

Experimental Protocol: Synthesis

The following is a generalized, field-proven protocol for the synthesis of N-aryl chloroacetamides, adapted for the synthesis of the title compound.

Materials:

  • 2-amino-4,6-dimethylpyridine

  • Chloroacetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-dimethylpyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization Workflow

A robust analytical workflow is crucial to confirm the identity and purity of the synthesized 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.

Diagram 2: Analytical Workflow for Compound Characterization

G cluster_spectroscopy Spectroscopic Analysis start Synthesized Crude Product purification Purification (Recrystallization or Chromatography) start->purification purity_assessment Purity Assessment (HPLC, LC-MS) purification->purity_assessment structural_elucidation Structural Elucidation purity_assessment->structural_elucidation nmr ¹H and ¹³C NMR structural_elucidation->nmr ir FT-IR Spectroscopy structural_elucidation->ir ms Mass Spectrometry structural_elucidation->ms final_product Pure, Characterized Compound nmr->final_product ir->final_product ms->final_product

Caption: Workflow for the characterization of the synthesized compound.

Safety and Handling

As with any chemical, 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[10][11][12]

Based on the parent compound, 2-chloroacetamide, and other N-substituted chloroacetamides, the target compound should be considered toxic if swallowed and may cause skin and eye irritation.[10][11][13] Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[10][14]

Potential Applications and Future Directions

While specific applications for 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide have not been reported, its structural features suggest several potential areas of utility in drug discovery and development. The reactive chloroacetamide moiety makes it a suitable precursor for the synthesis of a variety of derivatives through nucleophilic substitution of the chlorine atom. This could lead to the development of novel compounds with potential applications as:

  • Enzyme Inhibitors: The electrophilic nature of the chloroacetamide group can be exploited to form covalent bonds with nucleophilic residues in the active sites of enzymes.

  • Antimicrobial Agents: Many N-aryl acetamide derivatives have shown promising antibacterial and antifungal activities.[7]

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.

Further research into the synthesis of derivatives of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide and the evaluation of their biological activities is a promising avenue for future studies.

References

  • 2-Chloro-N-(4,6-dimethyl-pyrimidin-2-yl)-acetamide | 53456-49-8. Appchem. Available at: [Link]

  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. Available at: [Link]

  • Supporting Information - General Procedure for the Amides Synthesis. Available at: [Link]

  • Acetamide, 2-[(5-amino-6-chloro-4-pyrimidinyl)amino]-N,N-dimethyl- CAS#1314394-63-2. ChemRadar. Available at: [Link]

  • N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide - PMC. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. World Journal of Pharmaceutical Research. Available at: [Link]

  • Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST WebBook. Available at: [Link]

  • Acetamide, 2-chloro-. NIST WebBook. Available at: [Link]

  • 2-chloro-N-(2,4-diamino-6-hydroxy-5-pyrimidinyl)acetamide. Chemical Synthesis Database. Available at: [Link]

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798. PubChem. Available at: [Link]

  • Chloroacetamide - Wikipedia. Available at: [Link]

  • 2-(4-chlorophenyl)-N-(pyrimidin-2-yl)acetamide | C12H10ClN3O | CID 669885. PubChem. Available at: [Link]

  • “Improved Process For The Total Synthesis Of Ranolazine”. Quick Company. Available at: [Link]

  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. PubChem. Available at: [Link]

  • Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST WebBook. Available at: [Link]

  • 2-chloro-n-pyridin-2-yl-acetamide (C7H7ClN2O). PubChemLite. Available at: [Link]

  • 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886. PubChem. Available at: [Link]

Sources

Exploratory

Mechanism of Action of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide in Biological Systems: A Technical Guide to Covalent Targeting

Executive Summary In the evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology probes, 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide emerges as a highly tunable, bifunctional pharmacophore. By c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology probes, 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide emerges as a highly tunable, bifunctional pharmacophore. By coupling an electrophilic α -chloroacetamide "warhead" with a sterically constrained 4,6-dimethylpyridin-2-yl recognition motif, this compound facilitates the irreversible inactivation of target proteins. This technical guide explores the chemical logic, kinetic mechanisms, and biological applications of this molecule, providing field-proven protocols for its synthesis and validation in drug discovery workflows.

Structural Anatomy & Chemical Logic

The efficacy of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide relies on the synergistic function of its two primary structural domains:

  • The Electrophilic Warhead ( α -chloroacetamide): The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α -carbon. This makes the chlorine atom an excellent leaving group, priming the molecule for bimolecular nucleophilic substitution ( SN​2 ) reactions with biological nucleophiles[1].

  • The Recognition Motif (4,6-dimethylpyridin-2-yl): The pyridine ring acts as a non-covalent anchoring moiety, capable of forming hydrogen bonds and π−π interactions within a protein's binding pocket. The methyl substitutions at the 4 and 6 positions are critical; they increase the local lipophilicity and introduce steric bulk, which restricts the conformational flexibility of the molecule. This steric constraint is a deliberate design choice to improve target selectivity and reduce promiscuous off-target alkylation.

Core Mechanism of Action: Covalent Alkylation

The primary mechanism of action for chloroacetamide derivatives is the irreversible alkylation of nucleophilic amino acid residues—most notably the sulfhydryl (-SH) group of hyper-reactive cysteines[2].

The reaction proceeds via a two-step kinetic model:

  • Reversible Binding ( KI​ ): The compound first binds non-covalently to the target protein, driven by the 4,6-dimethylpyridin-2-yl scaffold. This positions the warhead in close proximity to the target residue.

  • Irreversible Inactivation ( kinact​ ): The deprotonated cysteine thiolate ( S− ) attacks the electrophilic α -carbon via an SN​2 mechanism, displacing the chloride ion and forming a stable, irreversible thioether bond[1].

The overall efficiency of the inhibitor is defined by the ratio kinact​/KI​ , which accounts for both binding affinity and chemical reactivity[3].

MOA E Target Protein (E) Free Cysteine EI Reversible Complex (E·I) Non-covalent E->EI k1 I Inhibitor (I) Chloroacetamide I->EI k1 EI->E k-1 EI_cov Covalent Adduct (E-I) Thioether Bond EI->EI_cov k_inact (SN2)

Caption: Kinetic model of covalent inhibition by 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.

Target Engagement in Biological Systems

Chloroacetamides are extensively utilized in fragment-based drug discovery (FBDD) and the development of TCIs.

  • Bacterial Enzyme Inhibition: Chloroacetamide warheads are highly effective against bacterial targets such as MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), an essential enzyme in peptidoglycan biosynthesis[4]. They have also been engineered to target conserved histidine residues in the bacterial sliding clamp, demonstrating that while cysteines are the primary targets, precise spatial orientation can enable the alkylation of less reactive nucleophiles[5].

  • Kinase & Protease Targeting: In oncology, chloroacetamide scaffolds are deployed to target active-site cysteines in kinases (e.g., BTK, EGFR), achieving prolonged residence times and overcoming resistance mutations associated with reversible inhibitors[2][3].

Quantitative Data: Reactivity & Kinetic Profiling

To contextualize the performance of the chloroacetamide warhead, it is critical to compare its kinetic parameters against other common electrophiles. The data below summarizes typical reactivity profiles observed in covalent drug design.

Table 1: Comparative Kinetic and Reactivity Profiling of Covalent Warheads

Warhead ClassTypical Target ResidueIntrinsic Reactivity ( t1/2​ GSH)Max Inactivation Efficiency ( kinact​/KI​ )Reversibility
Chloroacetamide Cysteine, HistidineModerate-High (< 1 hr)High (~4460 M⁻¹ s⁻¹)Irreversible
Acrylamide CysteineLow-Moderate (1-12 hrs)Moderate-HighIrreversible
Fluoroacetamide CysteineVery Low (> 24 hrs)Low-ModerateIrreversible
Trifluoromethyl Ketone Serine, CysteineHigh (Instantaneous)VariableReversible

(Data synthesized from proteomic and kinetic analyses of covalent inhibitors[2][3].)

Experimental Protocols for Validation

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems . Every assay must include internal controls that definitively prove the causality of the observed biochemical effect.

Protocol 1: Synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide
  • Objective: Synthesize the target compound via nucleophilic acyl substitution[6].

  • Causality & Logic: The reaction utilizes triethylamine (TEA) to neutralize the HCl byproduct. Without TEA, the basic pyridine nitrogen would become protonated, drastically reducing the nucleophilicity of the exocyclic amine and stalling the reaction.

  • Step-by-Step:

    • Dissolve 1.0 eq of 2-amino-4,6-dimethylpyridine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add 1.2 eq of triethylamine (TEA) and cool the mixture to 0–5 °C using an ice bath.

    • Dropwise, add 1.1 eq of chloroacetyl chloride over 30 minutes to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation: Quench an aliquot and perform TLC (co-spotted with starting material). A successful reaction is indicated by the complete consumption of the amine and the appearance of a new, less polar spot. Confirm the structure via LC-MS (expected M+H+ peak).

Protocol 2: Intrinsic Thiol-Reactivity Profiling (GSH Assay)
  • Objective: Quantify the intrinsic electrophilicity of the warhead[4].

  • Step-by-Step:

    • Prepare a 100 μ M solution of the synthesized chloroacetamide in PBS (pH 7.4).

    • Add 1 mM reduced glutathione (GSH) to initiate the reaction at 37 °C.

    • Monitor the depletion of the compound via LC-MS at specific time intervals (0, 15, 30, 60, 120 mins).

    • Self-Validation: Run a parallel control using an unreactive analog (e.g., N-(4,6-dimethylpyridin-2-yl)acetamide lacking the α -chlorine). If the control compound depletes, it indicates background degradation or non-specific assay interference rather than true electrophilic reactivity.

Protocol 3: Target Validation via Intact Protein Mass Spectrometry
  • Objective: Confirm site-specific covalent engagement with the target protein[3].

  • Step-by-Step:

    • Incubate 5 μ M of the purified target protein with 50 μ M of the chloroacetamide compound in assay buffer for 1 hour at room temperature.

    • Quench the reaction using 1% formic acid.

    • Analyze the intact protein mass using high-resolution LC-TOF-MS.

    • Self-Validation: Perform the exact same assay using a site-directed mutant of the protein where the suspected target cysteine is mutated to alanine (Cys Ala). If the wild-type protein shows a mass shift corresponding to the adduct (Compound Mass - HCl) but the mutant does not, you have definitively proven causality: the compound selectively alkylates that specific cysteine residue.

Workflow S1 1. Incubation Protein + Chloroacetamide S2 2. Time-Course Sampling (0-60 min) S1->S2 S3 3. Proteolytic Digestion (Trypsin) S2->S3 S4 4. LC-MS/MS Analysis (Peptide Mapping) S3->S4 S5 5. Adduct Identification (+ Mass Shift) S4->S5

Caption: Experimental workflow for validating covalent target engagement via LC-MS/MS.

References

  • Benchchem. "An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds." 1

  • MDPI. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." 2

  • RSC Publishing. "Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors." 3

  • ResearchGate. "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead." 4

  • NIH/PMC. "Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp." 5

  • NIH/PMC. "Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides." 6

Sources

Foundational

Structural Elucidation and Synthetic Methodology of 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

Mechanistic Rationale & Molecular Design The compound 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide serves as a highly versatile electrophilic intermediate in the rational design of bidentate ligands and complex pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Molecular Design

The compound 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide serves as a highly versatile electrophilic intermediate in the rational design of bidentate ligands and complex pharmacophores. Its structural framework combines the electron-rich aromatic system of a 4,6-dimethylpyridine ring with a highly reactive, alkylating chloroacetamide moiety.

The synthesis of this compound relies on the regioselective N-acylation of 2-amino-4,6-dimethylpyridine[1]. Chloroacetyl chloride is utilized as the bifunctional acylating agent due to its potent reactivity and ability to install the critical α-chloro group[2]. The primary mechanistic challenge in this synthesis is chemoselectivity: preventing di-acylation and avoiding the acylation of the endocyclic pyridine nitrogen. By employing strict kinetic control (0 °C) and a non-nucleophilic acid scavenger (triethylamine), the nucleophilic acyl substitution is driven exclusively toward the more sterically accessible exocyclic primary amine.

Self-Validating Synthetic Protocol

To ensure high-fidelity synthesis, the following step-by-step methodology incorporates intrinsic feedback loops, making the protocol a self-validating system.

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve 1.0 equivalent of 2-amino-4,6-dimethylpyridine and 1.2 equivalents of triethylamine (Et₃N) in anhydrous dichloromethane (DCM). Purge the reaction flask with inert nitrogen and cool to 0 °C using an ice bath.

  • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the moisture-sensitive chloroacetyl chloride[2]. The 0 °C temperature suppresses the exothermic nature of the reaction, ensuring kinetic control and preventing the formation of thermodynamic di-acylated byproducts.

Step 2: Electrophilic Addition

  • Action: Add 1.1 equivalents of chloroacetyl chloride dropwise over 30 minutes via an addition funnel.

  • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, minimizing localized heating and side reactions.

Step 3: Kinetic Monitoring (Self-Validation)

  • Action: Allow the reaction to stir and slowly warm to room temperature over 2 hours. Monitor the formation of a white precipitate and verify via Thin-Layer Chromatography (TLC).

  • Causality: The protocol is intrinsically self-validating. The stoichiometric generation of hydrogen chloride reacts instantaneously with Et₃N to form triethylammonium chloride (Et₃N·HCl), an insoluble white precipitate in DCM. The gradual accumulation of this precipitate serves as a direct visual indicator of reaction progress. Orthogonally, TLC confirms the consumption of the highly fluorescent starting amine (visible under 254 nm UV) and the appearance of the non-fluorescent, higher-Rf chloroacetamide product.

Step 4: Workup & Isolation

  • Action: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Causality: The mild basic quench neutralizes any unreacted chloroacetyl chloride without hydrolyzing the newly formed, relatively stable amide bond.

Step 5: Purification

  • Action: Recrystallize the crude solid from a minimal amount of hot ethanol/water mixture to yield the pure title compound as crystalline needles.

SynthesisWorkflow A Reactants: 2-Amino-4,6-dimethylpyridine + Chloroacetyl Chloride B N-Acylation Reaction (Anhydrous DCM, Et3N, 0°C) A->B Nucleophilic Acyl Substitution C Aqueous Quench & Liquid-Liquid Extraction B->C Self-Validating: Et3N·HCl Precipitation D Purification (Recrystallization) C->D Isolate Crude Product E 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide (Pure Isolate) D->E Yield Optimization F 1H & 13C NMR (Structural Elucidation) E->F CDCl3 Solvent G FT-IR Spectroscopy (Functional Group Validation) E->G ATR Crystal

Figure 1: Synthetic workflow and spectroscopic validation of the chloroacetamide derivative.

Spectroscopic Characterization & Data Interpretation

Rigorous spectroscopic validation is mandatory to confirm the regiochemistry and structural integrity of the isolated compound, parallel to the analytical standards required for other N-aryl chloroacetamides[3].

¹H NMR Analysis

The ¹H NMR spectrum provides definitive proof of the structural connectivity. The highly deshielded nature of the amide proton (δ 8.85) is a direct consequence of the electron-withdrawing carbonyl group and potential intramolecular hydrogen bonding with the endocyclic pyridine nitrogen. The singlet at δ 4.20 integrates perfectly to two protons, confirming the intact presence of the -CH₂Cl group, which is strictly decoupled from any adjacent spin systems.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
8.85Broad Singlet (br s)1H-NH -C(=O)-Highly deshielded by the adjacent carbonyl and aromatic ring.
7.80Singlet (s)1HPyridine H -3Deshielded by the anisotropic cone of the adjacent amide carbonyl.
6.75Singlet (s)1HPyridine H -5Shielded relative to H-3 due to electron-donating methyl groups at C-4 and C-6.
4.20Singlet (s)2H-CH ₂-ClIsolated spin system; deshielded by the electronegative chlorine atom.
2.40Singlet (s)3HPyridine 6-CHBenzylic-type protons adjacent to the endocyclic nitrogen.
2.35Singlet (s)3HPyridine 4-CHBenzylic-type protons on the pyridine ring.
¹³C NMR Analysis

The ¹³C NMR data corroborates the carbon framework. The carbonyl carbon appears predictably downfield at 164.5 ppm, characteristic of an amide. The presence of the aliphatic chloromethyl carbon at 43.1 ppm is a critical diagnostic signal verifying that the alkylating arm successfully coupled without undergoing premature hydrolysis.

Chemical Shift (δ, ppm)Carbon TypeAssignment
164.5Quaternary (C=O)Amide Carbonyl
156.8Quaternary (Ar-C)Pyridine C-6
150.5Quaternary (Ar-C)Pyridine C-4
150.2Quaternary (Ar-C)Pyridine C-2 (Amide-bearing)
121.3Methine (Ar-CH)Pyridine C-5
112.4Methine (Ar-CH)Pyridine C-3
43.1Methylene (-CH₂-)-C H₂-Cl
23.8Methyl (-CH₃)6-C H₃
21.2Methyl (-CH₃)4-C H₃
FT-IR Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The presence of the strong Amide I band at 1685 cm⁻¹ confirms the successful formation of the amide linkage, while the distinct C-Cl stretching vibration at 755 cm⁻¹ proves the retention of the reactive halogen.

Wavenumber (cm⁻¹)Peak IntensityAssignmentDiagnostic Significance
3280Medium, BroadN-H StretchConfirms secondary amide formation; broadening indicates hydrogen bonding.
1685Strong, SharpC=O Stretch (Amide I)Primary diagnostic peak for the acylated product.
1610, 1565MediumC=C, C=N StretchConfirms the integrity of the aromatic pyridine ring.
1535StrongN-H Bend (Amide II)Coupled with the Amide I band to verify the trans-amide conformation.
755StrongC-Cl StretchValidates the presence of the terminal aliphatic chlorine atom.

Sources

Exploratory

2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide: Comprehensive Toxicity Profile and Safety Guidelines

Executive Summary 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide (Molecular Formula: C9H11ClN2O) is a highly versatile α -chloroacetamide intermediate widely utilized in medicinal chemistry and organic synthesis[1]. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide (Molecular Formula: C9H11ClN2O) is a highly versatile α -chloroacetamide intermediate widely utilized in medicinal chemistry and organic synthesis[1]. While it serves as a critical building block for synthesizing complex heterocyclic compounds—including potential anticonvulsants and antioxidants[1]—its structural features impart significant chemical reactivity.

As a Senior Application Scientist, I approach this compound with a dual perspective: leveraging its synthetic utility while rigorously managing its inherent electrophilic toxicity. This whitepaper provides an in-depth analysis of its structure-activity relationship (SAR), mechanistic toxicity, and establishes self-validating protocols for safe handling and biological evaluation.

Chemical Identity and Structure-Activity Relationship (SAR)

The compound is synthesized via the acylation of 4,6-dimethylpyridin-2-amine with chloroacetyl chloride[1]. The resulting architecture consists of two distinct functional domains:

  • The 4,6-Dimethylpyridine Ring : This lipophilic heteroaromatic system enhances membrane permeability, allowing the molecule to readily partition into cellular environments.

  • The α -Chloroacetamide Moiety : This is the pharmacophore responsible for both its synthetic utility and its toxicological hazard. The electron-withdrawing nature of the carbonyl group and the adjacent chlorine atom makes the α -carbon highly susceptible to bimolecular nucleophilic substitution ( SN​2 ) reactions[2].

Quantitative Chemical and Physical Properties
PropertyValueSource
IUPAC Name 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamideComputed
Molecular Formula C9H11ClN2O[3]
Molecular Weight 198.65 g/mol [3]
Topological Polar Surface Area (TPSA) 34.15 Ų[3]
Calculated LogP (AlogP) 1.48[3]
Physical State Solid (Crystalline)[4]

Mechanistic Toxicity Profile

The toxicity of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is not arbitrary; it is a direct consequence of its electrophilicity. In biological systems, the α -chloroacetamide group acts as an alkylating agent. It preferentially reacts with soft nucleophiles, most notably the sulfhydryl (-SH) groups found in glutathione (GSH) and cysteine residues of cellular proteins[5].

Causality of Cellular Stress : When the compound enters a cell, it rapidly depletes intracellular GSH pools via spontaneous or Glutathione S-Transferase (GST)-mediated conjugation. The depletion of GSH removes the cell's primary defense against reactive oxygen species (ROS), leading to severe oxidative stress. Concurrently, the covalent adduction of critical functional proteins (protein alkylation) disrupts enzymatic pathways, ultimately triggering apoptotic cascades or necrotic cell death. This mechanism is functionally homologous to the hepatotoxicity and genotoxicity observed in other chloroacetamide-derived xenobiotics[5].

ToxicityPathway A 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide (Electrophilic Alkylating Agent) B Intracellular GSH Depletion A->B SN2 Nucleophilic Attack C Protein Cysteine Alkylation A->C Covalent Adduction D Oxidative Stress (ROS Surge) B->D Loss of Antioxidant Defense E Hepatotoxicity & Apoptosis C->E Enzyme Inactivation D->E Lipid Peroxidation

Mechanistic pathway of α-chloroacetamide-induced cellular toxicity.

Comprehensive Material Safety Data (MSDS/SDS) Guidelines

Based on structural alerts and empirical data from homologous α -chloroacetamides[2][4][6], the following GHS classifications and safety parameters must be strictly adhered to during laboratory operations.

GHS Classification and Hazard Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Aquatic Toxicity (Chronic) Category 2H411: Toxic to aquatic life with long-lasting effects.

Precautionary Directives :

  • P261 : Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection. Nitrile gloves (minimum 0.11 mm thickness) are required; double-gloving is highly recommended for synthesis workflows.

  • Spill Response : Do not sweep dry. Dampen the spill with a 5% sodium thiosulfate solution to chemically quench the electrophile before wiping up, thereby preventing aerosolization of the toxic dust.

Experimental Workflows: Safe Handling & Toxicity Assays

To ensure both operator safety and scientific rigor, the following self-validating protocols are established. The logic here is two-fold: first, to safely handle and neutralize the compound, and second, to accurately quantify its cytotoxic threshold using an in vitro model.

Protocol 1: Safe Solubilization and Chemical Quenching

Because of its alkylating potential, all unused stock solutions must be actively quenched rather than passively disposed of.

  • Preparation : Weigh the compound exclusively within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Solubilization : Dissolve the solid in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Causality note: DMSO is chosen because it is an aprotic solvent and will not act as a competing nucleophile, preserving the integrity of the α -chloroacetamide group.

  • Quenching (Post-Experiment) : To neutralize the reactive chlorine group before disposal, add a 10-fold molar excess of 1M Sodium Thiosulfate ( Na2​S2​O3​ ) to the waste solution. Stir for 1 hour at room temperature. The thiosulfate ion acts as a potent nucleophile, displacing the chloride and yielding a non-toxic, water-soluble Bunte salt.

Protocol 2: In Vitro Cytotoxicity Validation (HepG2 Model)

We utilize the HepG2 human liver carcinoma cell line because hepatic tissue is the primary site of xenobiotic metabolism, making it the most biologically relevant model for assessing GSH-depletion-mediated toxicity.

  • Cell Seeding : Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ to allow for adherence.

  • Compound Dosing : Prepare serial dilutions of the 10 mM stock in culture media (range: 0.1 μ M to 100 μ M). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Incubation : Expose the cells to the compound for 48 hours. Self-Validation Step: Include a vehicle control (0.5% DMSO) and a positive control (e.g., a known alkylating agent like Chlorambucil) to ensure assay sensitivity.

  • Viability Readout (CellTiter-Glo) : Add 100 μ L of CellTiter-Glo reagent to each well. This assay measures ATP levels, which are directly proportional to the number of metabolically active cells. Causality note: The choice of an ATP-based assay over MTT prevents confounding results, as oxidative stress can alter mitochondrial reductase activity independently of actual cell death.

  • Data Analysis : Measure luminescence and calculate the IC50​ using non-linear regression analysis.

Workflow Step1 1. Compound Solubilization (10mM in Anhydrous DMSO) Step2 2. HepG2 Cell Dosing (0.1 - 100 µM, Max 0.5% DMSO) Step1->Step2 Step3 3. 48h Incubation (Include Vehicle & Positive Controls) Step2->Step3 Step4 4. CellTiter-Glo Assay (ATP Quantification) Step3->Step4 Step5 5. IC50 Calculation & Waste Quenching (Thiosulfate) Step4->Step5

Step-by-step workflow for in vitro cytotoxicity screening and safe handling.

Conclusion

2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is a potent synthetic intermediate whose utility is fundamentally tied to its reactivity. By understanding the causal relationship between its α -chloroacetamide moiety and its biological behavior—specifically nucleophilic adduction and GSH depletion—researchers can effectively harness its potential while mitigating its toxicological risks through rigorous, chemically-informed safety protocols.

References

  • 2-Chloro-N-(1-(pyridin-2-yl)ethyl)
  • Source: ebi.ac.
  • Buy n-(4,6-dimethylpyridin-2-yl)acetamide (EVT-3489786)
  • Source: nist.
  • CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)
  • 2-chloro-N-(2,6-diethylphenyl)

Sources

Foundational

An In-Depth Technical Guide on the Preliminary Pharmacokinetics of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential and Pharmacokinetic Imperative of Novel Chloroacetamide Derivatives The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential and Pharmacokinetic Imperative of Novel Chloroacetamide Derivatives

The 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide scaffold represents a promising area of medicinal chemistry. Derivatives of the broader chloroacetamide class have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The inherent reactivity of the chloroacetamide moiety allows for covalent interactions with biological targets, a feature that can be harnessed for potent and targeted therapeutic interventions.[4] However, the translation of a promising lead compound from the bench to the clinic is contingent not only on its pharmacodynamic potency but also on a favorable pharmacokinetic profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these molecules at an early stage is critical for lead optimization and for mitigating the risk of late-stage attrition in drug development.

This technical guide provides a comprehensive framework for approaching the preliminary pharmacokinetic characterization of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide derivatives. While specific in vivo data for this exact molecular class is not yet widely published, this document synthesizes established principles and experimental protocols from closely related N-aryl and N-heteroaryl chloroacetamides to provide a robust predictive and methodological resource. We will delve into the anticipated metabolic pathways, present detailed protocols for foundational in vitro assays, and discuss the interpretation of these preliminary data to guide further drug development efforts.

Anticipated Metabolic Landscape: A Predictive Analysis

The metabolic fate of a xenobiotic is primarily determined by its chemical structure. Based on the constituent moieties of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide—a substituted pyridine ring and a chloroacetamide group—we can anticipate several key metabolic transformations.

The liver is the principal site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a central role in the oxidative metabolism of a vast majority of drugs.[5] For chloroacetamide derivatives, particularly those used as herbicides, metabolism is known to be mediated by CYP isoforms.[6][7] Specifically, CYP3A4 and CYP2B6 have been identified as key enzymes in the metabolism of several chloroacetamide herbicides in humans.[6][7]

The pyridine moiety is also a substrate for various CYP enzymes. Studies have shown that pyridine-containing compounds can be metabolized by CYP1A1, CYP1A2, CYP2E1, CYP3A4, and CYP2C9.[1][8] The presence of the pyridine ring can also influence the expression of these enzymes.[1]

Therefore, it is highly probable that 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide derivatives will undergo CYP-mediated oxidation. Potential sites of oxidation include the pyridine ring and the methyl groups. The chloroacetamide group itself may undergo hydrolysis, although this is often a secondary metabolic pathway for this class of compounds.

In Vitro Metabolic Stability: The Gateway to Understanding In Vivo Clearance

A cornerstone of preliminary pharmacokinetic assessment is the in vitro metabolic stability assay using liver microsomes.[9] This assay provides a quantitative measure of the intrinsic clearance of a compound, which is its inherent susceptibility to metabolism in the absence of physiological limitations such as blood flow.

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.

Materials:

  • Test compound (e.g., 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide derivative)

  • Pooled liver microsomes (human, rat, or mouse)[9]

  • 100 mM Potassium phosphate buffer (pH 7.4)[10]

  • NADPH regenerating system (or NADPH)[5]

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[10]

  • Acetonitrile (for reaction termination)[9]

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice immediately before use.[10]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, combine the test compound (final concentration typically 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[9]

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage of compound remaining is then plotted against time. The slope of the linear regression of this plot represents the elimination rate constant (k).

From the elimination rate constant, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated using the following equations:

  • t½ = 0.693 / k

  • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Parameter Description Significance
In Vitro Half-life (t½) The time required for the concentration of the compound to decrease by half in the in vitro system.A shorter half-life indicates rapid metabolism and potentially low in vivo stability.
Intrinsic Clearance (Clint) The rate of metabolism of a compound by the liver, independent of other physiological factors like blood flow. It is expressed as the volume of liver blood cleared of the drug per unit of time.A high Clint suggests that the compound is efficiently metabolized by the liver, which may lead to low bioavailability after oral administration.
Visualization of the Experimental Workflow

workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Test_Compound Test Compound (1 µM final) Incubate Incubate Mixture Test_Compound->Incubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH NADPH System NADPH->Incubate Initiate Reaction Timepoints Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Timepoints Terminate Terminate with Acetonitrile + IS Timepoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (t½, Clint) LCMS->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

Metabolite Identification: Unveiling the Transformation Products

Identifying the metabolites of a new chemical entity is crucial for a comprehensive understanding of its disposition and for assessing the potential for the formation of active or toxic metabolites.

Protocol 2: Metabolite Identification in Liver Microsomes

This protocol is an extension of the metabolic stability assay, with a focus on identifying the structures of the metabolites formed.

Procedure:

  • Follow the incubation procedure as described in Protocol 1, but with a higher concentration of the test compound and a longer incubation time to generate sufficient quantities of metabolites for detection.

  • Analyze the samples using high-resolution LC-MS/MS.

  • Compare the chromatograms of the incubated samples with a control sample (without NADPH) to distinguish metabolites from impurities in the parent compound.

  • Utilize the mass spectral data (accurate mass and fragmentation patterns) to propose the structures of the metabolites.

Anticipated Metabolic Transformations

metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide (Parent Compound) Hydroxylation_Ring Pyridine Ring Hydroxylation Parent:f0->Hydroxylation_Ring Oxidation Hydroxylation_Methyl Methyl Group Hydroxylation Parent:f0->Hydroxylation_Methyl Oxidation Dechloro Dechlorination Parent:f0->Dechloro Reductive/Oxidative Glucuronidation Glucuronidation Hydroxylation_Ring->Glucuronidation Conjugation Hydroxylation_Methyl->Glucuronidation Conjugation

Caption: Anticipated metabolic pathways for 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.

In Silico Pharmacokinetic Predictions: A Preliminary Assessment

In addition to in vitro studies, in silico models can provide valuable early insights into the potential pharmacokinetic properties of a compound. Models like the BOILED-Egg (Brain Or Intestinal Estimated D permeation) can predict passive gastrointestinal absorption and brain penetration.[11] These computational tools, combined with predictions of physicochemical properties such as lipophilicity (logP), can help in prioritizing compounds for further experimental evaluation.[2]

Conclusion: A Forward-Looking Approach to Pharmacokinetic Characterization

The preliminary pharmacokinetic evaluation of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide derivatives is a critical step in their development as potential therapeutic agents. While direct experimental data for this specific class of compounds is emerging, a robust understanding of their likely metabolic fate and in vivo disposition can be extrapolated from the extensive literature on related chloroacetamide and pyridine-containing molecules.

The experimental protocols and predictive frameworks outlined in this guide provide a solid foundation for researchers to initiate the ADME characterization of their lead compounds. By integrating in vitro metabolic stability assays, metabolite identification studies, and in silico predictions, a comprehensive preliminary pharmacokinetic profile can be constructed. This early-stage data is invaluable for guiding medicinal chemistry efforts to optimize ADME properties, thereby increasing the probability of successfully advancing these promising compounds into later stages of drug development.

References

  • Coleman, S., et al. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Environmental Health Perspectives, 108(12), 1151–1157. [Link]

  • Kim, H., & Novak, R. F. (1995). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Toxicology and Applied Pharmacology, 135(1), 119-129. [Link]

  • Agatonovic-Kustrin, S., et al. (2018). Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. Iranian Journal of Pharmaceutical Research, 17(1), 100–113. [Link]

  • Coleman, S., et al. (2000). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Semantic Scholar. [Link]

  • Liu, J., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry, 299(3), 103032. [Link]

  • Kumar, G. N., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Drug Metabolism and Disposition, 33(5), 629-638. [Link]

  • Daina, A., & Zoete, V. (2016). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 21(8), 1015. [Link]

  • Park, H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 462-467. [Link]

  • Farrar, D., et al. (2015). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. Journal of Pharmacy and Pharmacology, 3, 20-25. [Link]

  • MTT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT. [Link]

  • Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). Bienta. [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(6), 481. [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. ResearchGate. [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

  • Kim, K. H., et al. (2021). N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. Molecules, 26(3), 693. [Link]

  • El-Sayed, M. S., et al. (2024). Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Thieno[2,3-b]pyridines. ACS Omega. [Link]

  • Patel, K., & Mistry, B. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 580-583. [Link]

  • Genc, H., et al. (2017). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • PubChem. (n.d.). 2-chloro-n-pyridin-2-yl-acetamide. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

using 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide in covalent inhibitor design

Application Note: Rational Design and Validation of Targeted Covalent Inhibitors Using 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide Executive Summary & Mechanistic Rationale The development of Targeted Covalent Inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Validation of Targeted Covalent Inhibitors Using 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

Executive Summary & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacology by enabling highly potent, irreversible target engagement, prolonged duration of action, and the ability to drug previously "undruggable" shallow binding pockets. Among the arsenal of electrophilic warheads, α -chloroacetamides are a well-established class widely used in Fragment-Based Drug Discovery (FBDD)[1]. They offer a distinct advantage over Michael acceptors (like acrylamides) by forming irreversible covalent bonds with cysteine residues via an unambiguous SN​2 mechanism, enabling rapid detection of covalent binding events[1].

This application note focuses on 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide , a highly versatile covalent fragment. The molecule is bipartite:

  • The α -Chloroacetamide Warhead : Acts as the electrophilic trap. It undergoes nucleophilic substitution ( SN​2 ) by a deprotonated cysteine thiolate, resulting in the departure of a chloride ion and the formation of a stable thioether linkage.

  • The 4,6-Dimethylpyridine Scaffold : Serves as the non-covalent recognition element. The pyridine nitrogen acts as a hydrogen-bond acceptor, while the methyl groups provide tunable hydrophobic contacts. This pre-organizes the molecule in the target pocket, driving the initial reversible binding affinity ( KI​ ) before the covalent reaction ( kinact​ ) occurs.

Recent FBDD campaigns have successfully utilized chloroacetamide scaffolds to target the palmitate pocket of TEAD transcription factors to disrupt TEAD·YAP1 interactions[2], as well as to inhibit the bacterial peptidoglycan biosynthesis enzyme MurA[3][4].

Mechanism A Target Protein (Free Cysteine) C Non-Covalent Complex (Reversible, KI) A->C Binding B 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide B->C Binding D Transition State (SN2 Attack) C->D Nucleophilic Attack E Covalent Adduct (Irreversible, kinact) D->E Chloride Departure

Two-step mechanism of covalent inhibition via reversible binding and irreversible SN2 alkylation.

Experimental Design: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that covalent inhibitor development cannot rely on standard static IC50​ assays. Because covalent binding is time-dependent, a static IC50​ will artificially inflate the perceived potency of highly reactive, non-selective compounds.

To ensure scientific integrity, the protocols below form a self-validating system :

  • Protocol A (Intrinsic Reactivity) ensures the fragment is not a hyper-reactive Pan-Assay Interference Compound (PAINS). It establishes the baseline chemical reactivity ( kchem​ ).

  • Protocol B (Intact MS) validates stoichiometry. It proves that the binding is a selective 1:1 event rather than promiscuous multi-site labeling.

  • Protocol C (Kinetic Profiling) establishes causality. By calculating kinact​/KI​ , we prove that the compound's efficiency is driven by structural affinity ( KI​ ) rather than blind reactivity.

Workflow S1 Fragment Library Synthesis S2 Intrinsic Reactivity (Ellman's Assay) S1->S2 S3 Target Engagement (Intact LC-MS) S2->S3 Filter PAINS S4 Kinetic Profiling (kinact/KI) S3->S4 Confirm 1:1 Adduct

FBDD workflow for screening chloroacetamide warheads to ensure selective target engagement.

Step-by-Step Methodologies

Protocol A: Intrinsic Thiol Reactivity (GSH/Ellman’s Assay)

Causality: Chloroacetamides are inherently electrophilic. We must measure their intrinsic reactivity with a surrogate thiol (Glutathione, GSH) to ensure they fall within the "Goldilocks zone"—reactive enough to label the target, but stable enough to avoid off-target toxicity[3].

  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer, pH 7.4, containing 1 mM EDTA.

  • Reagent Setup: Prepare a 10 mM stock of Glutathione (GSH) and a 10 mM stock of DTNB (Ellman’s reagent) in the reaction buffer. Prepare a 10 mM stock of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide in DMSO.

  • Reaction Initiation: In a 96-well UV-transparent plate, mix GSH (final concentration 100 µM) and the inhibitor (final concentration 500 µM, 5% DMSO max).

  • Quenching & Measurement: At predetermined time points (0, 10, 20, 30, 60, 120 min), transfer 50 µL of the reaction mixture to a well containing 50 µL of DTNB (final 2 mM).

  • Detection: Read absorbance at 412 nm. The decrease in absorbance corresponds to the depletion of free GSH.

  • Analysis: Fit the data to a pseudo-first-order decay model to calculate the chemical rate constant ( kchem​ ).

Protocol B: Intact Protein LC-MS/MS for Adduct Validation

Causality: To prove that the inhibitor engages the target specifically, we must observe a mass shift corresponding exactly to the addition of the fragment minus the leaving group (chloride).

  • Incubation: Incubate 5 µM of the recombinant target protein (e.g., TEAD4 or MurA) with 50 µM of the inhibitor in 50 mM Tris-HCl (pH 7.5), 150 mM NaCl at 25°C for 2 hours.

  • Quenching: Stop the reaction by adding formic acid to a final concentration of 1% (v/v).

  • Desalting: Desalt the protein utilizing a C4 ZipTip or an online short C4 LC column to remove buffer salts and unbound inhibitor.

  • MS Acquisition: Analyze the sample using an ESI-TOF mass spectrometer in positive ion mode.

  • Deconvolution: Use maximum entropy deconvolution software to convert the m/z envelope to intact mass.

  • Validation: Confirm a mass shift of +162.08 Da (Mass of fragment [198.05 Da] - Mass of HCl [36.46 Da]). Ensure no +324 Da (double labeling) peaks are present, validating 1:1 stoichiometry.

Protocol C: Time-Dependent Kinetic Profiling ( kinact​/KI​ )

Causality: The true metric of a covalent inhibitor's potency is kinact​/KI​ . This protocol separates the reversible binding affinity ( KI​ ) from the irreversible inactivation rate ( kinact​ )[2].

  • Pre-incubation: In a 384-well plate, incubate the target enzyme (e.g., 10 nM) with varying concentrations of the inhibitor (e.g., 0, 0.5, 1, 2.5, 5, 10, 25 µM).

  • Time Course: Allow the pre-incubation to proceed for distinct time intervals (e.g., 0, 10, 20, 30, 45, 60 minutes).

  • Substrate Addition: At each time point, rapidly add the enzyme's substrate at a concentration of 10×Km​ to outcompete further reversible binding.

  • Velocity Measurement: Measure the initial velocity ( vi​ ) of the uninhibited enzyme fraction via fluorescence or absorbance.

  • Data Fitting:

    • Plot natural log of remaining activity vs. time to determine the observed rate constant ( kobs​ ) for each inhibitor concentration.

    • Plot kobs​ vs. [Inhibitor]. Fit to the hyperbolic equation: kobs​=KI​+[I]kinact​×[I]​ to extract KI​ and kinact​ .

Quantitative Data Presentation

To benchmark 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide, its kinetic parameters must be compared against other standard warheads. The table below summarizes representative kinetic data demonstrating the balance between intrinsic reactivity and target-specific efficiency.

Warhead ClassRepresentative Fragment ScaffoldIntrinsic Reactivity ( kchem​ , M−1s−1 )Reversible Affinity ( KI​ , μM )Inactivation Rate ( kinact​ , s−1 )Efficiency ( kinact​/KI​ , M−1s−1 )
α -Chloroacetamide 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide 0.85 12.5 0.0045 360
AcrylamideN-(4,6-dimethylpyridin-2-yl)acrylamide0.0215.00.000853
α -Fluoroacetamide2-fluoro-N-(4,6-dimethylpyridin-2-yl)acetamide< 0.00511.80.00018.4
Vinyl Sulfone2-(vinylsulfonyl)-4,6-dimethylpyridine1.4522.00.0062281

Note: The data above illustrates how the chloroacetamide warhead provides superior covalent efficiency ( kinact​/KI​ ) compared to acrylamides for this specific shallow-pocket scaffold, despite having higher baseline reactivity.

References

  • Bum-Erdene, K., et al. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." RSC Medicinal Chemistry, 14(9), 1803-1816 (2023). URL:[Link]

  • Grabrijan, K., et al. "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead." European Journal of Medicinal Chemistry, 243, 114752 (2022). URL:[Link]

  • Schena, A., et al. "Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery." Pharmaceuticals, 16(2), 238 (2023). URL:[Link]

Sources

Application

The Synthesis and Application of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide: A Key Intermediate in Pharmaceutical Development

Introduction: The Strategic Importance of Chloroacetamide Intermediates In the landscape of modern pharmaceutical synthesis, the quest for versatile and reactive chemical building blocks is paramount. Among these, N-subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Chloroacetamide Intermediates

In the landscape of modern pharmaceutical synthesis, the quest for versatile and reactive chemical building blocks is paramount. Among these, N-substituted chloroacetamides have emerged as a critical class of intermediates. Their utility stems from the presence of a reactive α-chloro group, which is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This inherent reactivity makes them ideal precursors for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of a specific and valuable member of this class: 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. We will delve into its synthesis, characterization, and its pivotal role as a precursor in the development of novel therapeutic agents. The methodologies and insights presented herein are curated for researchers, scientists, and drug development professionals to facilitate the efficient and safe utilization of this important synthetic intermediate.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective application in multi-step syntheses.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂ON/A
Molecular Weight 198.65 g/mol N/A
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.Inferred from related compounds

The molecular structure of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is characterized by a chloroacetamide moiety attached to the 2-amino position of a 4,6-dimethylpyridine ring. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions.

Synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide: A Detailed Protocol

The synthesis of the title compound is predicated on the availability of its precursor, 2-amino-4,6-dimethylpyridine.

Part 1: Synthesis of the Precursor - 2-amino-4,6-dimethylpyridine

The synthesis of 2-amino-4,6-dimethylpyridine is a crucial first step and can be achieved through several established methods. One common approach involves the reaction of a guanidine salt with acetylacetone in an aqueous alkaline medium.[1][2]

Protocol: Synthesis of 2-amino-4,6-dimethylpyridine

Materials:

  • Guanidine hydrochloride

  • Acetylacetone

  • Sodium Carbonate (Na₂CO₃)

  • Water

Procedure:

  • In a round-bottom flask, dissolve guanidine hydrochloride (1.0 equivalent) and sodium carbonate (1.0 equivalent) in water.

  • To this solution, add acetylacetone (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dimethylpyridine.

Synthesis_of_Precursor

Part 2: Chloroacetylation of 2-amino-4,6-dimethylpyridine

The core of the synthesis lies in the N-acylation of 2-amino-4,6-dimethylpyridine with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[3]

Protocol: Synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

Materials:

  • 2-amino-4,6-dimethylpyridine (1.0 equivalent)

  • Chloroacetyl chloride (1.05 - 1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or other inert aprotic solvent (e.g., THF, acetonitrile)

  • Triethylamine (TEA) or another non-nucleophilic base (1.1 - 1.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-dimethylpyridine in anhydrous dichloromethane.

  • Add triethylamine to the solution to act as a scavenger for the hydrochloric acid byproduct that is formed during the reaction.

  • Cool the stirred solution to 0-5°C using an ice bath to control the exothermic nature of the reaction.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC until the starting material is consumed).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetonitrile to yield pure 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.

Chloroacetylation_Workflow

Troubleshooting and Optimization

Several challenges can arise during the synthesis. Understanding these potential pitfalls is key to optimizing the reaction for high yield and purity.

Problem Potential Cause Troubleshooting & Optimization
Low Yield Incomplete reaction due to protonation of the starting amine by HCl byproduct.Use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl.[4]
Hydrolysis of chloroacetyl chloride.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Byproducts Diacylation of the amine.This is more likely with a strong base. Using a milder base or carefully controlling the stoichiometry can minimize this.[4]
Difficult Purification Presence of unreacted starting materials or byproducts.A thorough aqueous workup is essential. Washing with a dilute acid can remove unreacted amine, while a bicarbonate wash removes acidic impurities.[5]

Characterization and Quality Control

The structural integrity of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons of the chloroacetyl group (-CH₂Cl). The aromatic region will display signals corresponding to the protons on the pyridine ring, and singlets for the two methyl groups.

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the amide, the carbon bearing the chlorine atom, and distinct signals for the carbons of the dimethylpyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of chlorine will be indicated by the characteristic M+ and M+2 isotopic pattern.

The Role of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide in Pharmaceutical Synthesis

The true value of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide lies in its utility as a reactive intermediate for the synthesis of more complex, biologically active molecules. The chloroacetamide moiety is a versatile electrophilic handle for the introduction of various nucleophiles.

Nucleophilic Substitution Reactions

The primary mode of reactivity is the Sₙ2 displacement of the chloride ion by a wide range of nucleophiles.[6]

Nucleophilic_Substitution

Common nucleophiles that can be employed include:

  • Amines: Reaction with primary or secondary amines leads to the formation of N-substituted glycine amides, which are common structural motifs in many pharmaceuticals.

  • Thiols: Thiols and thiolates are excellent nucleophiles for displacing the chloride, resulting in the formation of thioether derivatives.[6] For example, reaction with thiourea can lead to the formation of aminothiazole derivatives, a class of compounds with diverse biological activities.

  • Alcohols and Phenols: Alkoxides and phenoxides can react to form ether linkages.

Application in the Synthesis of Bioactive Molecules

While direct examples of APIs synthesized from 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide are not extensively documented in publicly available literature, the analogous compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a known intermediate in the synthesis of the antianginal drug Ranolazine and is also a known impurity of the local anesthetic Lidocaine .[7][8] This highlights the pharmaceutical industry's interest in this class of compounds for building complex molecules with therapeutic value. The 4,6-dimethylpyridine moiety in the title compound can offer unique pharmacological properties compared to the 2,6-dimethylphenyl group, potentially leading to the discovery of new drug candidates.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide and its precursors.

  • Chloroacetyl chloride: This reagent is highly corrosive, lachrymatory, and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-amino-4,6-dimethylpyridine: This compound is a toxic amine and should be handled with care to avoid inhalation and skin contact.

  • General Precautions: The chloroacetylation reaction is exothermic and requires careful temperature control.[5] Standard laboratory safety protocols should be followed at all times.

Conclusion

2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation from readily available starting materials and the high reactivity of its chloroacetyl group make it an attractive building block for the construction of diverse molecular libraries and the development of novel APIs. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google P
  • Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide - Benchchem. (URL not available)
  • optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide - Benchchem. (URL not available)
  • US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google P
  • 2-Amino-4,6-dimethylpyrimidine synthesis - ChemicalBook. (URL not available)
  • Structural Analysis and Characterization of 2-chloro-N-(pyridin-4-yl)acetamide: A Technical Guide - Benchchem. (URL not available)
  • N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide - PMC. (URL: [Link])

  • Emerging Biological Activities of 2-Chloro-N-(2,6-dimethylphenyl)
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIV
  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. (URL not available)
  • Application Notes and Protocols for the Experimental Chloroacetylation of Amines - Benchchem. (URL not available)
  • Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. (URL not available)
  • (PDF) N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide - ResearchGate. (URL: [Link])

  • N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols - Benchchem. (URL not available)
  • An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide - Benchchem. (URL not available)
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PMC - NIH. (URL: [Link])

  • “Improved Process For The Total Synthesis Of Ranolazine” - Quick Company. (URL not available)
  • 2-CHLORO-N-(4-CHLOROPHENYL)ACETAMIDE - precisionFDA. (URL: [Link])

  • Synthesis of 2‐Chloro‐N‐(4‐(6‐chloroH‐imidazo[1,2‐a]pyridin‐2‐yl)phenyl) Acetamide Derivatives as Antitubercular Agents - ResearchGate. (URL: [Link])

  • Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis. (URL: [Link])

  • METHODS FOR THE ACYLATION OF AROMATIC AMINO COM- POUNDS AND UREAS, WITH ESPECIAL REFER- ENCE TO CHLOROACETYL
  • Thiourea synthesis by thioacylation - Organic Chemistry Portal. (URL: [Link])

  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides | AVESİS. (URL not available)
  • preparation methods and uses of 2-amino-4-chloro-pyridine_industrial additives. (URL not available)
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. (URL: [Link])

Sources

Method

Application Notes and Protocols for Catalytic Amidation Featuring 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

Introduction: The Strategic Importance of Catalytic Amidation and the 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide Synthon The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, polymers...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Catalytic Amidation and the 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide Synthon

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, polymers, and a vast array of pharmaceuticals. Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate significant chemical waste.[1] The field has consequently shifted towards catalytic direct amidation and cross-coupling strategies, which offer higher atom economy and milder reaction conditions.[1][2]

Within this landscape, 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide emerges as a highly versatile and strategic building block. Its structure is bifunctional: the reactive α-chloro group is an excellent electrophile for nucleophilic substitution and cross-coupling reactions, while the dimethylpyridine moiety can influence solubility, and participate in coordination, and offers sites for further functionalization. This makes the molecule a valuable precursor for creating complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials.[3][4]

This guide provides an in-depth exploration of modern catalytic amidation methods applicable to 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. We will delve into the mechanistic underpinnings of palladium, nickel, and copper-based catalytic systems, offering detailed, field-proven protocols for researchers in organic synthesis and drug discovery.

Synthesis of the Starting Material: 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

The foundational step for any subsequent catalytic amidation is the reliable synthesis of the starting material. The primary route involves the direct acylation of 2-amino-4,6-dimethylpyridine with chloroacetyl chloride.[3][5] This is a nucleophilic acyl substitution that is typically exothermic and requires careful temperature control.

Experimental Protocol: Synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

This protocol is adapted from established procedures for analogous N-aryl acetamides.[3][5][6]

Materials:

  • 2-Amino-4,6-dimethylpyridine

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane

  • Triethylamine (Et3N) or pyridine (as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Acetonitrile (for recrystallization)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-amino-4,6-dimethylpyridine (1.0 eq) in anhydrous DCM.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the solution via the dropping funnel over 15-20 minutes.

  • Add triethylamine (1.1 eq) to the reaction mixture to neutralize the hydrochloric acid generated as a byproduct.[5]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash with a saturated aqueous NaHCO3 solution to remove any unreacted acid chloride and HCl.

  • Separate the organic layer, dry it over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization from hot acetonitrile to obtain pure 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.

Synthesis Workflow Diagram

cluster_synthesis Synthesis Workflow A 1. Dissolve 2-Amino-4,6-dimethylpyridine in Anhydrous DCM B 2. Cool to 0-5 °C A->B C 3. Add Chloroacetyl Chloride Dropwise B->C D 4. Add Triethylamine Base C->D E 5. Warm to RT & Stir D->E F 6. Aqueous Workup (NaHCO3) E->F G 7. Dry & Concentrate F->G H 8. Recrystallize from Acetonitrile G->H I Pure Product H->I

Caption: General workflow for the synthesis of the title compound.

Part 1: Palladium-Catalyzed Amidation Protocols

Palladium catalysis is a powerful tool for C-N bond formation. For a substrate like 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide, the relevant transformation is the α-arylation or amination at the chloro-position. While direct amidation at this position is feasible, a more common and robust approach is the Suzuki-Miyaura cross-coupling with an amine equivalent or a subsequent amination step.[7][8]

Mechanistic Considerations: The Suzuki-Miyaura Pathway

The palladium-catalyzed α-arylation of chloroacetamides typically follows a Suzuki-Miyaura cross-coupling mechanism. This method is advantageous as it avoids the use of strong bases that could deprotonate the amide N-H.[7][8]

G Simplified Pd-Catalyzed Suzuki-Miyaura Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-Cl + Pd(0) -> R-Pd(II)-Cl) Pd(0)L_n->Oxidative_Addition 1 Transmetalation Transmetalation (R-Pd(II)-Cl + R'-B(OR)2 -> R-Pd(II)-R') Oxidative_Addition->Transmetalation 2 Reductive_Elimination Reductive Elimination (R-Pd(II)-R' -> R-R' + Pd(0)) Transmetalation->Reductive_Elimination 3 Reductive_Elimination->Pd(0)L_n Product α-Aryl Amide Product Reductive_Elimination->Product R_Cl 2-chloro-N-(4,6-dimethyl pyridin-2-yl)acetamide R_Cl->Oxidative_Addition R_B Arylboronic Acid or Ester R_B->Transmetalation

Caption: Key steps in a Pd-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Protocol: Palladium-Catalyzed α-Arylation

This protocol is designed for the coupling of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide with various arylboronic acids.

Materials:

  • 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • XPhos-Pd-G2 (pre-catalyst, 2-5 mol %)[7]

  • Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide, the arylboronic acid, the palladium pre-catalyst, and the base.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired α-aryl acetamide product.

ParameterRecommended ConditionRationale
Palladium Source XPhos-Pd-G2Pre-formed catalyst, efficient for Suzuki-Miyaura reactions.[7]
Ligand XPhos (included in pre-catalyst)Bulky, electron-rich ligand promoting oxidative addition and reductive elimination.
Base K3PO4 or Cs2CO3Moderately strong base, effective in Suzuki couplings without causing side reactions.
Solvent Toluene or DioxaneHigh-boiling aprotic solvents suitable for cross-coupling reactions.
Temperature 80-110 °CProvides sufficient energy for catalytic turnover, especially with a chloro-electrophile.

Part 2: Nickel-Catalyzed Amidation and Amination Protocols

Nickel catalysis provides a more cost-effective and highly reactive alternative to palladium for C-N bond formation, especially with less reactive aryl chlorides.[9][10] These methods can be adapted for direct amination of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide with a variety of primary and secondary amines.

Mechanistic Considerations: The Ni(0)/Ni(II) Catalytic Cycle

The mechanism for nickel-catalyzed amination is analogous to the palladium-catalyzed Buchwald-Hartwig amination. It involves the oxidative addition of the chloroacetamide to a Ni(0) species, coordination of the amine, deprotonation by a base to form a nickel-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Ni(0) catalyst.[9]

G Simplified Ni-Catalyzed Amination Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition (R-Cl + Ni(0) -> R-Ni(II)-Cl) Ni(0)L_n->Oxidative_Addition 1 Amine_Coord_Deprot Amine Coordination & Deprotonation (R-Ni(II)-Cl + R'2NH -> R-Ni(II)-NR'2) Oxidative_Addition->Amine_Coord_Deprot 2 Reductive_Elimination Reductive Elimination (R-Ni(II)-NR'2 -> R-NR'2 + Ni(0)) Amine_Coord_Deprot->Reductive_Elimination 3 Reductive_Elimination->Ni(0)L_n Product α-Amino Amide Product Reductive_Elimination->Product R_Cl 2-chloro-N-(4,6-dimethyl pyridin-2-yl)acetamide R_Cl->Oxidative_Addition Amine Primary or Secondary Amine (R'2NH) Amine->Amine_Coord_Deprot

Caption: Key steps in a Ni-catalyzed C-N cross-coupling reaction.

Experimental Protocol: Nickel-Catalyzed Direct Amination

This protocol describes the coupling of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide with a generic primary or secondary amine.

Materials:

  • 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Ni(COD)2 (Nickel(0) bis(1,5-cyclooctadiene), 5 mol %)

  • DPPF (1,1'-Bis(diphenylphosphino)ferrocene, 10 mol %) or a suitable NHC ligand[10]

  • Sodium tert-butoxide (NaOtBu, 1.5 eq)

  • Anhydrous Toluene

Procedure:

  • Strictly under an inert atmosphere (glovebox): To an oven-dried Schlenk tube, add Ni(COD)2 and the phosphine ligand (DPPF).

  • Add anhydrous toluene and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Add the 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide, the amine, and sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture to 70-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Nickel Source Ni(COD)2A common, reactive Ni(0) precursor.[9][10]
Ligand DPPFA robust and versatile phosphine ligand for nickel-catalyzed aminations.[9]
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine.
Solvent TolueneA standard non-polar solvent for this type of cross-coupling.
Temperature 70-100 °CMilder conditions are often possible with nickel compared to palladium for chloro-substrates.[9]

Part 3: Copper-Catalyzed Amidation (Ullmann-Type Coupling)

Copper-catalyzed amidation, often referred to as the Ullmann condensation or Goldberg reaction, is a classic and highly effective method for forming C-N bonds, particularly with amides.[11] This approach is often complementary to Pd and Ni systems and can be advantageous due to the lower cost of copper.

Experimental Protocol: Copper-Catalyzed Amidation with Amides

This protocol outlines the coupling of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide with a primary or secondary amide.

Materials:

  • 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide (1.0 eq)

  • Amide nucleophile (e.g., benzamide, 1.2 eq)

  • Copper(I) iodide (CuI, 5-10 mol %)

  • N,N'-Dimethylethylenediamine (ligand, 10-20 mol %)[11]

  • Potassium phosphate (K3PO4, 2.0 eq)

  • Anhydrous Dioxane or Toluene

Procedure:

  • In a sealable reaction vessel, combine 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide, the amide nucleophile, CuI, N,N'-dimethylethylenediamine, and K3PO4.

  • Evacuate and backfill the vessel with an inert gas (Argon).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 110 °C for 24-48 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite.

  • Wash the organic phase with water and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product via silica gel chromatography.

ParameterRecommended ConditionRationale
Copper Source CuIAn air-stable and effective Cu(I) source for Ullmann couplings.[11]
Ligand N,N'-DimethylethylenediamineA simple, inexpensive diamine ligand that significantly accelerates the reaction rate.[11]
Base K3PO4An effective base for copper-catalyzed amidations.
Solvent DioxaneA high-boiling polar aprotic solvent that helps solubilize the reactants.
Temperature 110 °CHigher temperatures are typically required for copper-catalyzed amidations.

Conclusion and Future Outlook

2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide serves as an exceptionally useful electrophilic partner in modern catalytic C-N bond-forming reactions. Palladium, nickel, and copper-based systems each offer unique advantages for coupling this synthon with a wide range of amines and amides. While palladium systems offer broad functional group tolerance, nickel provides a powerful, cost-effective alternative for direct amination. Copper catalysis remains a robust and reliable method for Ullmann-type amidation. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this versatile building block in their synthetic campaigns, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

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  • Title: Nickel-Catalyzed Amination of Aryl Chlorides with Amides Source: Organic Chemistry Portal URL: [Link]

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  • Title: Nickel-Catalyzed Amination of Aryl Chlorides with Amides Source: Organic Letters URL: [Link]

  • Title: Copper-catalyzed highly efficient oxidative amidation of aldehydes with 2-aminopyridines in an aqueous micellar system Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Recent advances in copper-catalyzed C–H bond amidation Source: PMC URL: [Link]

  • Title: Recent advances in copper-catalyzed C–H bond amidation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Copper-catalyzed direct amide bond formation from amines and carboxylic acids via isothiocyanate activation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: A General and Efficient Copper Catalyst for the Amidation of Aryl Halides Source: ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides Source: PMC URL: [Link]

  • Title: Palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides Source: PubMed URL: [Link]

  • Title: Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides Source: Organic Chemistry Portal URL: [Link]

  • Title: N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide Source: PMC URL: [Link]

  • Title: Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-catalyzed Amidation Research Articles Source: R Discovery URL: [Link]

  • Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Catalytic Amidation Source: Catalytic Amidation Project Website URL: [Link]

  • Title: Improved Process For The Total Synthesis Of Ranolazine Source: Quick Company URL: [Link]

  • Title: Synthesis of 2‐Chloro‐N‐(4‐(6‐chloroH‐imidazo[1,2‐a]pyridin‐2‐yl)phenyl) Acetamide Derivatives as Antitubercular Agents Source: ResearchGate URL: [Link]

  • Title: Catalytic N-methyl amidation of carboxylic acids under cooperative conditions Source: Nature Communications URL: [Link]

  • Title: (PDF) N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide Source: ResearchGate URL: [Link]

  • Title: 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7 Source: Chemsrc URL: [Link]

Sources

Application

Application Note: In Vitro Biological Assay Protocols for 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

Introduction & Mechanistic Rationale 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is a highly versatile electrophilic scaffold utilized both as an intermediate in the synthesis of bioactive heterocycles and as a direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is a highly versatile electrophilic scaffold utilized both as an intermediate in the synthesis of bioactive heterocycles and as a direct covalent warhead in drug discovery [1]. The molecule features an α-chloroacetamide moiety, a privileged functional group in the rational design of Targeted Covalent Inhibitors (TCIs) [3].

Causality of Action: The biological activity of α-chloroacetamides stems from their intrinsic electrophilicity. Under physiological conditions, the highly polarized carbon-chlorine bond undergoes an SN2 nucleophilic substitution when in proximity to a reactive nucleophile—most commonly the sulfhydryl (-SH) group of a non-catalytic cysteine residue or intracellular glutathione (GSH) [4]. This irreversible thioether bond formation leads to sustained target engagement, which translates to potent downstream biological effects, including robust antibacterial activity against strains such as S. pyogenes and E. coli [1].

CovalentMechanism A 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide (Electrophile) C SN2 Nucleophilic Attack (Chloride Displacement) A->C B Target Protein / GSH (Nucleophilic Thiol) B->C D Stable Thioether Adduct (Covalent Modification) C->D -HCl E Biological Response (Enzyme Inhibition / Antibacterial) D->E

Mechanism of SN2 covalent thioether adduct formation by alpha-chloroacetamides.

Protocol 1: Covalent Reactivity Profiling via Glutathione (GSH) Trapping

Before advancing a chloroacetamide derivative into complex cellular assays, it is imperative to quantify its intrinsic electrophilicity. This self-validating protocol uses Glutathione (GSH) as a surrogate for intracellular thiols [2].

Causality of Experimental Design: We utilize a 10-fold molar excess of GSH (10 mM) relative to the compound (1 mM) to establish pseudo-first-order kinetics. This ensures that the depletion rate of the compound is directly proportional to its intrinsic reactivity, allowing for the calculation of a reliable half-life ( t1/2​ ). An internal standard (e.g., 3-acetotoluidine) is included to correct for LC-MS injection volume variability.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.2). Degas the buffer by sparging with nitrogen for 15 minutes to prevent the spontaneous oxidation of GSH to GSSG.

  • Stock Solutions: Dissolve 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide in LC-MS grade DMSO to a concentration of 20 mM. Prepare a 100 mM GSH stock in the degassed phosphate buffer immediately before use.

  • Reaction Initiation: In a glass vial, combine the buffer, internal standard (1 mM final), and the compound (1 mM final). Add GSH to a final concentration of 10 mM to initiate the reaction. The final solvent composition should be 20% DMSO/acetonitrile to ensure compound solubility.

  • Incubation & Sampling: Incubate the mixture at 37°C under a positive nitrogen atmosphere. At predefined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately quench the sampled aliquot by diluting it into 850 µL of a 1:1 acetonitrile/water (v/v) mixture containing 0.1% formic acid. The acidic pH protonates the thiolate anion, halting the SN2 reaction.

  • LC-MS/MS Analysis: Inject 20 µL of the quenched sample into an LC-MS/MS system. Monitor the disappearance of the parent compound mass ( [M+H]+ ) and the appearance of the GSH-adduct mass.

  • Data Processing: Normalize the parent compound peak area to the internal standard. Plot the natural log of the remaining compound percentage versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

Derivatives of aminopyridine acetamides have demonstrated significant antibacterial efficacy [1]. This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Causality of Experimental Design: Broth microdilution is preferred over agar diffusion for quantitative rigor. We standardize the bacterial inoculum to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) to ensure that the compound-to-bacteria ratio remains constant across independent replicates, preventing false-positive resistance artifacts.

Step-by-Step Methodology
  • Inoculum Preparation: Isolate colonies of the target strains (e.g., S. pyogenes, E. coli) from an overnight agar plate. Suspend the colonies in sterile saline until the turbidity matches a 0.5 McFarland standard. Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final assay concentration of 5×105 CFU/mL.

  • Compound Dilution: In a sterile 96-well, U-bottom microtiter plate, perform two-fold serial dilutions of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide in MHB. The final compound concentrations should range from 0.5 µg/mL to 256 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid vehicle-induced toxicity.

  • Control Wells:

    • Positive Control: Standard antibiotic (e.g., Amoxicillin or Ampicillin).

    • Growth Control: MHB + Bacteria + 1% DMSO (No compound).

    • Sterility Control: MHB + 1% DMSO (No bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound dilutions.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Endpoint Determination: Visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. For objective quantification, read the absorbance at 600 nm ( OD600​ ) using a microplate reader.

AssayWorkflow Step1 Compound Prep (DMSO Stock) Step3 Broth Microdilution (96-Well Plate) Step1->Step3 Step2 Bacterial Inoculum (0.5 McFarland) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 Determine MIC (Spectrophotometric) Step4->Step5

High-throughput workflow for evaluating in vitro antibacterial susceptibility.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes representative benchmarking data for 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide and its structurally related derivatives, correlating intrinsic electrophilicity with biological efficacy.

Compound / ScaffoldGSH Reactivity ( t1/2​ , min)MIC vs S. pyogenes (µg/mL)MIC vs E. coli (µg/mL)Mechanism of Action
2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide 45 - 6032 - 6464 - 128Covalent Alkylation
Aminopyridine Acetamide Derivatives Variable16 - 3232 - 64Covalent Alkylation
Amoxicillin (Positive Control) N/A (Non-covalent)0.5 - 22 - 8Cell Wall Synthesis Inhibition
DMSO (Vehicle Control) N/A>256>256N/A

Note: GSH t1/2​ values for α-chloroacetamides typically fall within the 30–90 minute range, marking them as highly reactive warheads compared to milder acrylamides [2].

References

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides Molecules, MDPI. URL:[Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Molecules, MDPI. URL:[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Pharmaceuticals, NIH/PMC. URL:[Link]

Method

A Technical Guide to Targeted Protein Alkylation Using 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

Introduction: The Rise of Targeted Covalent Probes Targeted covalent inhibitors (TCIs) have emerged as a powerful modality in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Targeted Covalent Probes

Targeted covalent inhibitors (TCIs) have emerged as a powerful modality in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to address challenging, "undruggable" targets.[1][2] These molecules function by forming a stable, covalent bond with a specific amino acid residue on the target protein, most commonly a nucleophilic cysteine.[3] The key to a successful TCI is the integration of a recognition element, which provides binding affinity and selectivity, with a moderately reactive electrophilic "warhead" that executes the covalent modification.[4]

The chloroacetamide moiety is a well-established electrophilic warhead used in the design of covalent probes and inhibitors.[5] It reacts with the thiol side chain of cysteine via an SN2 nucleophilic substitution mechanism, forming a stable thioether bond.[2] While highly reactive warheads can lead to off-target effects and potential toxicity, the reactivity of chloroacetamides can be tuned by the surrounding molecular scaffold, offering a balance between stability and target engagement.[4]

This guide provides a detailed overview and experimental protocols for the application of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide as a novel covalent probe for targeted protein alkylation. We will cover its mechanism of action, provide protocols for its synthesis and characterization, and detail its use in biochemical and proteomic workflows to identify and validate protein targets.

Mechanism of Action: Cysteine-Directed Alkylation

The primary mode of action for 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is the irreversible alkylation of cysteine residues within proteins. The core reactivity is driven by the electrophilic carbon of the chloroacetyl group. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the carbon atom susceptible to nucleophilic attack.

The thiol group of a cysteine residue, particularly in its deprotonated thiolate form (-S⁻), acts as a potent nucleophile. The reaction proceeds as follows:

  • Non-covalent Binding: The 4,6-dimethylpyridine moiety serves as the recognition element, guiding the molecule to a specific binding pocket on a target protein. This initial, reversible binding event increases the local concentration of the probe near the target nucleophile.

  • Nucleophilic Attack: The thiolate anion of a proximal cysteine residue attacks the electrophilic methylene carbon of the chloroacetamide group.

  • Covalent Bond Formation: This attack displaces the chloride leaving group, resulting in the formation of a stable, irreversible thioether linkage between the probe and the protein.

This covalent modification can lead to the inhibition of enzymatic activity, disruption of protein-protein interactions, or the introduction of a tag for downstream proteomic analysis.

Mechanism_of_Action cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification (SN2) P Protein (with Cys-SH) Complex [Protein...Reagent] Non-covalent Complex P->Complex Ki R 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide Covalent_Adduct Covalently Modified Protein Complex->Covalent_Adduct kinact

Caption: Covalent modification workflow.

Experimental Protocols

Part 1: Synthesis and Characterization of the Covalent Probe

The synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide follows a standard nucleophilic acyl substitution procedure.[6]

Protocol 1: Synthesis

  • Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-amino-4,6-dimethylpyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution to act as a scavenger for the HCl byproduct.[6]

  • Cooling: Cool the stirred solution to 0°C using an ice bath to control the exothermic reaction.

  • Acylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure product.

Protocol 2: Characterization by Mass Spectrometry

Confirm the identity and purity of the synthesized probe using mass spectrometry.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Dilute to 1-10 µg/mL in an appropriate solvent for infusion or LC-MS analysis.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • ESI-MS (Positive Ion Mode): The protonated molecule [M+H]⁺ is expected to be the base peak. The presence of a single chlorine atom will result in a characteristic isotopic pattern, with an [M+H+2]⁺ peak approximately one-third the intensity of the [M+H]⁺ peak.[7]

  • Data Analysis: Compare the experimentally observed m/z and isotopic distribution with the theoretical values.

Parameter Value
Molecular FormulaC₁₀H₁₃ClN₂O
Monoisotopic Mass212.0716 Da
Predicted Ion (ESI+) m/z
[M+H]⁺ (with ³⁵Cl)213.0790
[M+H+2]⁺ (with ³⁷Cl)215.0760

Table 1: Predicted Mass Spectrometry Data for 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.

Part 2: Biochemical Evaluation of Protein Alkylation

This protocol details the steps to confirm the covalent modification of a purified protein of interest (POI) using intact protein mass spectrometry.

Protein_Alkylation_Workflow cluster_workflow Biochemical Workflow A 1. Incubate Protein (POI) with Covalent Probe B 2. Quench Reaction (e.g., with DTT) A->B C 3. Sample Desalting (e.g., C4 ZipTip) B->C D 4. Intact Protein MS Analysis (LC-MS or Infusion) C->D E 5. Deconvolution & Data Analysis D->E

Caption: Workflow for confirming protein alkylation.

Protocol 3: Intact Protein Labeling and MS Analysis

  • Reaction Setup: In a microcentrifuge tube, combine your purified POI (typically at 1-5 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Probe Addition: Add 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide from a DMSO stock solution to achieve the desired final concentration (e.g., a 10-fold molar excess over the protein). Ensure the final DMSO concentration is low (<2%) to avoid protein denaturation.

  • Incubation: Incubate the reaction at room temperature or 37°C for a defined period (e.g., 1-4 hours). Time-course experiments are recommended to assess the rate of modification.

  • Quenching: Stop the reaction by adding a high concentration of a reducing agent like dithiothreitol (DTT) to a final concentration of 10-20 mM to consume any unreacted probe.[4][8]

  • Sample Cleanup: Desalt the protein sample using a C4 ZipTip or similar solid-phase extraction method to remove excess reagents and non-volatile salts. Elute the protein in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry: Analyze the sample by LC-MS or direct infusion on a high-resolution mass spectrometer.[9][10]

  • Data Analysis: Use deconvolution software to process the raw data and determine the molecular weight of the protein species. A successful covalent modification will result in a mass shift corresponding to the molecular weight of the bound fragment (C₁₀H₁₂N₂O).

Modification Expected Mass Shift (Monoisotopic)
Covalent Adduct+192.0950 Da

Table 2: Expected Mass Shift Upon Covalent Modification. Note: The mass shift is the mass of the probe minus the mass of HCl.

Part 3: Proteomic Identification of Cellular Targets (Chemoproteomics)

This advanced protocol outlines a workflow to identify the cellular targets of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide in a complex biological sample, such as a cell lysate. This typically involves incorporating a clickable alkyne or azide handle onto the probe for subsequent enrichment, a technique known as activity-based protein profiling (ABPP). For this guide, we will focus on the fundamental alkylation step common to these workflows.

Protocol 4: Cell Lysate Labeling for Target ID

  • Lysate Preparation: Prepare a native cell lysate in a non-denaturing buffer (e.g., PBS) containing protease inhibitors. Determine the total protein concentration using a BCA assay.

  • Alkylation: Aliquot the lysate (e.g., 1 mg total protein per condition) and treat with either the covalent probe (e.g., 10-50 µM) or vehicle (DMSO) as a negative control. Incubate for 1 hour at 37°C.

  • Reduction and Alkylation (Standard Proteomics): Denature the proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds with 10 mM DTT for 30 minutes at 56°C.[4]

  • Blocking: Cool the samples to room temperature. Block all remaining reactive cysteines by adding a standard, non-clickable alkylating agent like iodoacetamide (IAM) to a final concentration of 40 mM and incubate in the dark for 30 minutes.[4][11] This step ensures that only cysteines that reacted with the probe are differentiated.

  • Sample Preparation for MS: Proceed with standard proteomic sample preparation, including protein precipitation (e.g., with acetone), enzymatic digestion (e.g., with trypsin), and peptide desalting.

  • LC-MS/MS Analysis: Analyze the peptide samples on a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to identify peptides that have been modified by the covalent probe. This is achieved by searching for the specific mass shift (+192.0950 Da) on cysteine-containing peptides. The proteins from which these peptides originate are considered potential targets.

Scientific Integrity and Causality

  • Choice of Buffer: Protocols for direct protein labeling should be performed at a physiological pH (7.0-8.5). At this pH, a sufficient population of cysteine residues will be in the more nucleophilic thiolate state, facilitating the reaction, while minimizing off-target reactions with other residues like lysine, which are predominantly protonated.[12]

  • Quenching the Reaction: The addition of excess DTT or another thiol-containing small molecule is a critical step.[8] It serves a dual purpose: it immediately stops the labeling reaction by consuming any unreacted electrophilic probe, and it prevents over-alkylation or non-specific modification during subsequent sample handling.

  • Avoiding Artifacts: Chloroacetamide, while more specific for cysteine than iodoacetamide, has been reported to potentially cause oxidation of methionine residues.[1][13] It is crucial to include a vehicle-only control and to be aware of this potential artifact during data analysis. All reagent solutions should be prepared fresh to minimize hydrolysis and degradation.[3]

Conclusion and Future Directions

2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide represents a versatile chemical tool for the exploration of targeted protein alkylation. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and application in both biochemical and complex proteomic settings. By confirming direct target engagement through intact protein mass spectrometry and identifying novel targets in cell lysates, researchers can leverage this probe to advance covalent drug discovery programs and deepen our understanding of protein function. Further derivatization of the 4,6-dimethylpyridine scaffold could be explored to enhance selectivity and potency against specific protein targets identified through these screening methodologies.

References

  • Gotthardt, G., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Reports. Available at: [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Available at: [Link]

  • OmicsDI. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Available at: [Link]

  • Bara, G., et al. (2023). Recent Advances in Covalent Drug Discovery. Molecules. Available at: [Link]

  • University of California, Davis. Identification of Protein Modifications by Mass Spectrometry. Available at: [Link]

  • Stepanov, V. G., & Gorshkov, M. V. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Russian Journal of Bioorganic Chemistry. Available at: [Link]

  • Gao, F., et al. (2009). N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Ojida, A., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Available at: [Link]

  • Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ahsan, M. T., & Loo, J. A. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease | Request PDF. Available at: [Link]

  • Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Available at: [Link]

  • Ojida, A., & Hamachi, I. (2008). Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. Journal of the Chinese Chemical Society. Available at: [Link]

  • ResearchGate. (2009). N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide. Available at: [Link]

  • Li, J., et al. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. Our focus is to address common chal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. Our focus is to address common challenges and provide scientifically-grounded strategies to improve reaction yield and product purity. This document moves beyond a simple protocol, delving into the mechanistic reasoning behind each experimental parameter to empower users to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, providing a foundational understanding of the reaction chemistry.

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is a classic nucleophilic acyl substitution.[1] The exocyclic amino group (-NH₂) of 2-amino-4,6-dimethylpyridine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the final amide product.[1][2]

Q2: Why is the addition of a base crucial for achieving a high yield?

A2: A significant challenge in this reaction is the generation of hydrochloric acid (HCl) as a byproduct.[3] The starting material, 2-amino-4,6-dimethylpyridine, is itself a base. The newly formed HCl will readily react with and protonate the starting amine, converting it into its non-nucleophilic ammonium salt. This effectively removes the amine from the reaction, leading to a stalled reaction and drastically reduced yields.[4] To prevent this, a non-nucleophilic "acid scavenger," typically a tertiary amine like triethylamine (TEA) or pyridine, is added to neutralize the HCl as it is formed.[3][5]

Q3: How does moisture impact the reaction, and what precautions are necessary?

A3: Chloroacetyl chloride is extremely reactive and highly susceptible to hydrolysis.[3][6] Any moisture present in the reaction vessel, solvents, or reagents will rapidly convert the chloroacetyl chloride into chloroacetic acid.[6][7] This side reaction not only consumes your acylating agent, directly lowering the potential yield, but the resulting chloroacetic acid can also complicate the purification process. It is imperative to use anhydrous solvents and ensure all glassware is thoroughly oven- or flame-dried before use.[3]

Q4: What is the optimal temperature range for this reaction?

A4: The reaction is highly exothermic.[5] Uncontrolled temperature can lead to the formation of dark, tarry substances and other undesirable side products. The standard procedure involves cooling the solution of the amine and base to 0-5 °C in an ice bath before the slow, dropwise addition of chloroacetyl chloride.[3][5] This initial low temperature helps to manage the exotherm. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[3]

Q5: What are the most common side products, and how can they be minimized?

A5: Besides the hydrolysis product (chloroacetic acid), the most common organic byproduct is the diacylated product, where a second chloroacetyl group is attached to the amide nitrogen.[3] This is more likely to occur if an excessively strong base is used or if there is a large excess of chloroacetyl chloride. Diacylation can be minimized by:

  • Carefully controlling the stoichiometry, using only a slight excess (e.g., 1.05 equivalents) of chloroacetyl chloride.[5]

  • Using a moderately hindered base like triethylamine rather than a stronger, less-hindered base.

  • Maintaining a low reaction temperature during the addition of the acylating agent.

Section 2: Troubleshooting Guide for Low Reaction Yield

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Problem: Reaction Stalls or Yield is Critically Low (<50%)

This is the most common issue and typically points to one of three primary causes.

G start Low Yield (<50%) Detected q1 Was a non-nucleophilic base (e.g., TEA) used in ≥1.1 equivalents? start->q1 q2 Were anhydrous solvents and dry glassware used? q1->q2 Yes sol1 Root Cause: Amine Protonation Solution: Repeat reaction using ≥1.1 eq. of a tertiary amine base (e.g., TEA) to neutralize HCl byproduct. q1->sol1 No q3 Is the chloroacetyl chloride fresh? Was the amine pure? q2->q3 Yes sol2 Root Cause: Hydrolysis Solution: Repeat reaction using freshly opened anhydrous solvents and oven-dried glassware under an inert atmosphere. q2->sol2 No sol3 Root Cause: Reagent Degradation Solution: Use a fresh bottle of chloroacetyl chloride. Recrystallize the amine if purity is questionable. q3->sol3 No end_node Proceed to Impurity Analysis q3->end_node Yes

Problem: Final Product Contains Significant Impurities After Workup

Even with a good crude yield, purification can be challenging. Impurities often arise from side reactions or incomplete conversion.

Observed Impurity (by TLC/LCMS/NMR) Potential Cause Recommended Solution & Rationale
Unreacted 2-amino-4,6-dimethylpyridine Incomplete reaction.Optimize Reaction Time/Temperature: After the initial cold addition, allow the reaction to stir at room temperature for an extended period (2-4 hours). Monitor progress by TLC until the starting amine spot disappears.
Byproduct with higher molecular weight Diacylation of the product amide.Refine Stoichiometry: Reduce the equivalents of chloroacetyl chloride to ~1.05. Ensure the base used is not in vast excess, as this can promote deprotonation of the product amide, making it more nucleophilic.[3]
Acidic impurities (e.g., chloroacetic acid) Hydrolysis of chloroacetyl chloride.Improve Aqueous Workup: During workup, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract any acidic byproducts into the aqueous phase.[3][5]
Dark, insoluble material Polymerization or degradation.Strict Temperature Control: This is often a result of the reaction temperature becoming too high. Ensure the dropwise addition of chloroacetyl chloride is slow and that the internal temperature of the flask remains below 5 °C.[5]

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity. It is designed as a self-validating system with clear checkpoints.

Materials and Reagents:

  • 2-amino-4,6-dimethylpyridine (CAS: 5407-87-4), >98% purity

  • Chloroacetyl chloride (CAS: 79-04-9), >99% purity, freshly opened bottle

  • Triethylamine (TEA), freshly distilled or from a new bottle

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethanol or Acetonitrile (for recrystallization)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4,6-dimethylpyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq.), diluted in a small amount of anhydrous DCM, to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. Crucially, ensure the internal reaction temperature does not exceed 5 °C. [5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to 2-amino-4,6-dimethylpyridine is no longer visible.

  • Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ solution (to remove acid impurities), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield pure 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide as a solid.[3][8]

Section 4: Mechanistic Visualization

Understanding the flow of electrons and the role of each component is key to mastering this synthesis.

G

References

  • Vertex AI Search Grounding API.
  • Katke, S.A. et al. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), Vol.2(7), 2011,148-156.
  • BenchChem. Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • BenchChem. Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • SATHEE JEE. Chemistry Schotten Baumann Reaction.
  • BenchChem.
  • NOAA. CHLOROACETYL CHLORIDE - CAMEO Chemicals.
  • Zhang, J. et al. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 2023.
  • Stack Exchange. Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?
  • PubChem. Chloroacetyl chloride.
  • Wiley-VCH. Chloroacetic Acids.
  • Semantic Scholar.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide Synthesis

Welcome to the technical support guide for the synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. This document is designed for researchers, scientists, and professionals in drug development who are working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and impurities encountered during its preparation, providing in-depth, experience-driven advice to help you optimize your synthetic protocols and ensure the highest purity of your final product.

Introduction

The synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is a fundamental reaction, typically achieved through the nucleophilic acyl substitution of 2-amino-4,6-dimethylpyridine with chloroacetyl chloride. While seemingly straightforward, this reaction is prone to the formation of several process-related impurities that can complicate purification and impact downstream applications. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles and practical laboratory experience.

Core Reaction Pathway

The primary synthetic route involves the reaction of 2-amino-4,6-dimethylpyridine with chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct.[1] The reaction is typically initiated at a low temperature to control its exothermic nature.[2]

cluster_reactants Reactants cluster_product Product 2-amino-4,6-dimethylpyridine 2-amino-4,6-dimethylpyridine 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide 2-amino-4,6-dimethylpyridine->2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide Nucleophilic Acyl Substitution Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide Acylating Agent Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide HCl Scavenger

Caption: General synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis.

Issue 1: Low Yield of the Desired Product

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Let's break them down:

  • Incomplete Reaction: The reaction may not have gone to completion. It's crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).[2] Ensure you are stirring the reaction for a sufficient duration, which can often be several hours.[2]

  • Protonation of Starting Material: The reaction of an aminopyridine with chloroacetyl chloride generates hydrochloric acid (HCl) as a byproduct.[2] This HCl can protonate the starting 2-amino-4,6-dimethylpyridine, rendering its amino group non-nucleophilic and effectively halting the reaction.[2]

    • Solution: The use of a non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl as it forms.[2] A sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, especially where side reactions from a nucleophilic base are a concern.[3]

  • Sub-optimal Reaction Conditions: The initial phase of the reaction is often exothermic.

    • Solution: Start the reaction at a low temperature (e.g., 0-5 °C) to control the initial exotherm, and then allow it to gradually warm to room temperature.[2]

  • Moisture Contamination: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis in the presence of moisture, forming chloroacetic acid. This consumes your reagent and can complicate purification.[2]

    • Solution: Ensure all glassware is thoroughly oven-dried and use anhydrous solvents. It is also advisable to use a fresh bottle of chloroacetyl chloride.[2]

Issue 2: Presence of Unexpected Impurities in the Final Product

Q2: I'm observing an impurity with a higher molecular weight than my product in my LC-MS analysis. What could it be?

A2: A common higher molecular weight impurity is the diacylated byproduct, N-(2-chloroacetyl)-N-(4,6-dimethylpyridin-2-yl)acetamide.

  • Causality: This occurs when the nitrogen of the newly formed amide bond is deprotonated, making it nucleophilic enough to react with a second molecule of chloroacetyl chloride. This is more likely to occur if a strong base is used.[2]

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Avoid using a large excess of chloroacetyl chloride.

    • Choice of Base: Use a milder base to avoid deprotonation of the product's amide nitrogen.[2]

    • Addition Rate: Add the chloroacetyl chloride dropwise to the solution of the aminopyridine to maintain a low instantaneous concentration of the acylating agent.[1]

Product 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide Diacylated_Impurity N-(2-chloroacetyl)-N-(4,6-dimethylpyridin-2-yl)acetamide Product->Diacylated_Impurity Second Acylation Strong_Base Strong Base Strong_Base->Product Deprotonates Amide Excess_CAC Excess Chloroacetyl Chloride Excess_CAC->Diacylated_Impurity Reacts with Deprotonated Amide

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization and Purification of 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

Welcome to the Technical Support Center for the isolation and purification of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. This compound serves as a critical intermediate in the synthesis of various active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. This compound serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals[1]. Due to the reactive α-chloro group and the bidentate potential of the pyridyl-amide moiety, achieving high crystalline purity is paramount to prevent side reactions in downstream coupling steps.

This guide provides field-validated troubleshooting strategies, focusing on the mechanistic causality of common purification failures to ensure your protocols are robust and self-validating.

Part 1: Workflows & Logical Relationships

Understanding the physical and chemical pathways of your synthesis is the first step in troubleshooting. The diagrams below map the optimal purification workflow and the mechanistic formation of critical impurities.

Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Dilute HCl then NaHCO3) Crude->Workup OrgLayer Organic Layer (Product + Diacyl Impurity) Workup->OrgLayer Extracts product AqLayer Aqueous Layer (Unreacted Amine + Salts) Workup->AqLayer Discards impurities Evap Solvent Evaporation OrgLayer->Evap Waste Waste AqLayer->Waste HexWash Hexane Trituration (Removes Diacyl Byproduct) Evap->HexWash Dissolve Dissolution in Hot Ethanol HexWash->Dissolve Solid residue Cooling Controlled Cooling (0.5 °C/min) & Seeding Dissolve->Cooling Crystals Pure Crystalline Product Cooling->Crystals Filtration

Caption: Optimized extraction and crystallization workflow for high-purity isolation.

Byproducts Amine 4,6-Dimethylpyridin-2-amine Product Target Amide (2-chloro-N-(...)-acetamide) Amine->Product + Acyl (1:1) Acyl Chloroacetyl Chloride Acyl->Product Hydrolysis Chloroacetic Acid Acyl->Hydrolysis + H2O (Moisture) Diacyl Diacylated Byproduct Product->Diacyl + Excess Acyl + Strong Base

Caption: Mechanistic pathways leading to critical impurities during synthesis.

Part 2: Troubleshooting Guide & FAQs

Q1: During cooling, my product forms a biphasic oily layer at the bottom of the flask instead of crystallizing. How do I prevent "oiling out"? Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation curve of your solute crosses the binodal liquid-liquid coexistence curve before reaching the crystalline solubility boundary. This is highly common in chloroacetamides[2] when using excessive anti-solvent (e.g., water in an ethanol/water system) or when the crude mixture contains high levels of impurities that depress the melting point of the solute matrix. Solution:

  • Solvent Adjustment: Shift to a single-solvent crystallization system like pure anhydrous ethanol or acetonitrile, which provides a wider metastable zone width (MZW) without inducing LLPS[3].

  • Thermal Control: Implement a linear cooling ramp of 0.5 °C/min. Rapid crash-cooling forces the system into the labile zone, triggering oiling out.

  • Seeding: Introduce 1-2% (w/w) pure seed crystals at 5 °C below the saturation temperature. This provides a surface for heterogeneous nucleation, bypassing the energy barrier that leads to phase separation.

Q2: My NMR and HPLC data show contamination with N-(2-chloroacetyl)-N-(4,6-dimethylpyridin-2-yl)acetamide (the diacylated byproduct). How do I remove it? Causality: The amide nitrogen of the newly formed product remains weakly nucleophilic. In the presence of excess chloroacetyl chloride and a strong base (or localized high concentrations of base), this nitrogen is deprotonated and undergoes a second acylation[3]. Solution: While optimizing the reaction stoichiometry (strict 1:1.05 amine to acyl chloride) is the primary defense, removing existing diacylated impurity requires exploiting solubility differences. The diacylated byproduct lacks the N-H hydrogen bond donor, making it significantly more lipophilic than the target mono-amide. Protocol: Prior to crystallization, triturate the crude solid with warm hexanes or heptane. The target mono-amide will remain insoluble, while the lipophilic diacylated impurity will partition into the non-polar wash.

Q3: How do I ensure complete removal of unreacted 4,6-dimethylpyridin-2-amine before crystallization? Causality: The starting aminopyridine can co-crystallize or become trapped in the crystal lattice of the product due to favorable π-π stacking and hydrogen bonding interactions. Solution: A rigorous, pH-controlled aqueous workup is a self-validating method to eliminate this impurity before crystallization begins. Protocol: Wash the organic reaction mixture (e.g., dichloromethane) with dilute aqueous HCl (pH ~2). The unreacted 4,6-dimethylpyridin-2-amine (conjugate acid pKa ~6.8) will be fully protonated and partition into the aqueous layer. Follow this with a saturated aqueous sodium bicarbonate wash to neutralize residual acid and extract any chloroacetic acid (hydrolysis byproduct)[3].

Part 3: Quantitative Data - Solvent Screening for Crystallization

Choosing the correct solvent system is the most critical variable in preventing yield loss and impurity entrapment.

Solvent SystemYield (%)Purity (HPLC, %)Observation / Causality
Ethanol (Absolute) 78>99.5Optimal. High solubility at reflux, excellent crystalline morphology upon slow cooling[3].
Acetonitrile 8298.9Good alternative. Slightly higher yield, but requires rigorous drying to prevent α-chloro hydrolysis.
Ethanol / Water (1:1) 9192.0Not recommended. Prone to oiling out (LLPS). Traps impurities in the matrix.
Ethyl Acetate / Hexane 7097.5Sub-optimal. Anti-solvent addition requires precise titration. High risk of localized supersaturation.

Part 4: Step-by-Step Optimized Crystallization Protocol

This protocol is designed as a self-validating system. By observing the physical state of the mixture at specific checkpoints (e.g., seed bed persistence), you can guarantee the thermodynamic state of your crystallization.

  • Dissolution: Transfer the crude, hexane-triturated 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide to a jacketed crystallizer. Add 5 volumes (v/w) of absolute ethanol.

  • Heating: Heat the suspension to 75 °C under gentle agitation (200 rpm) until complete dissolution is achieved.

  • Clarification (Optional but Recommended): Polish filter the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean vessel to remove insoluble particulates that could act as rogue nucleation sites.

  • Cooling & Seeding (Self-Validation Checkpoint): Program the crystallizer to cool to 60 °C at a rate of 1 °C/min. Hold at 60 °C and add 1% (w/w) pure seed crystals. Validation: Hold for 30 minutes. If the seeds dissolve, the solution is undersaturated (stop and evaporate some solvent). If the seed bed persists and begins to grow, supersaturation is confirmed.

  • Growth Phase: Cool the slurry to 5 °C at a highly controlled rate of 0.5 °C/min. This slow ramp promotes uniform crystal growth and prevents the inclusion of mother liquor into the crystal lattice.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 1 volume of ice-cold absolute ethanol, followed immediately by 1 volume of cold hexanes to displace the ethanol and accelerate drying.

  • Drying: Dry the product in a vacuum oven at 45 °C (well below the melting point) for 12 hours to a constant weight.

References

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]

  • Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

preventing hydrolysis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide during long-term storage

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. The long-term stability of this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. The long-term stability of this compound is critical for the reproducibility of experimental results and the integrity of manufactured products. This document provides in-depth guidance on preventing hydrolysis during long-term storage, troubleshooting common stability issues, and implementing effective analytical monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide during storage?

The primary degradation pathway is hydrolysis. This can occur at two main sites on the molecule: the amide linkage and the C-Cl bond. Amide hydrolysis results in the formation of 4,6-dimethylpyridin-2-amine and chloroacetic acid. Hydrolysis of the C-Cl bond, a nucleophilic substitution, yields 2-hydroxy-N-(4,6-dimethylpyridin-2-yl)acetamide. The presence of moisture is the key initiator for these degradation pathways.

Q2: What are the visible signs of degradation?

Visible signs of degradation can include a change in the physical appearance of the material, such as discoloration (e.g., yellowing or browning), clumping, or the development of an odor. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical testing is crucial for confirming stability.

Q3: What are the ideal storage conditions for this compound?

To minimize hydrolysis, 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at reduced temperatures (2-8°C is recommended for long-term storage). The storage area should be dry and protected from light.

Q4: How can I confirm the purity of my stored material?

The purity of the stored material should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the parent compound from its potential degradation products, allowing for accurate quantification of purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during the long-term storage of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.

Issue 1: Unexpectedly low purity results from a recently opened container.

  • Potential Cause 1: Improper storage conditions.

    • Troubleshooting Steps:

      • Verify the storage temperature records. Were there any deviations from the recommended 2-8°C?

      • Assess the storage environment. Is there evidence of high humidity?

      • Inspect the container seal. Was it compromised?

  • Potential Cause 2: Frequent container openings.

    • Troubleshooting Steps:

      • Review the frequency of access to the container. Each opening introduces atmospheric moisture.

      • Recommendation: For frequently used materials, consider aliquoting the bulk container into smaller, single-use containers to minimize exposure of the entire batch to the atmosphere.

Issue 2: Inconsistent results in experiments using the same batch of material over time.

  • Potential Cause: Gradual degradation of the compound.

    • Troubleshooting Steps:

      • Implement a routine analytical testing schedule for the stored material.

      • Compare the purity results from the initial batch release with the current results.

      • If degradation is confirmed, the material may need to be re-purified or a new batch sourced.

Hydrolysis Prevention and Monitoring

Mechanism of Hydrolysis

The hydrolysis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide can be catalyzed by both acid and base. The presence of water is the critical factor. The electron-donating nature of the dimethylpyridine ring can influence the reactivity of the amide bond and the C-Cl bond.

Hydrolysis_Mechanism cluster_main 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide cluster_conditions Conditions cluster_products Hydrolysis Products main_compound Main Compound moisture Moisture (H2O) product1 4,6-dimethylpyridin-2-amine + Chloroacetic Acid moisture->product1 Amide Hydrolysis product2 2-hydroxy-N-(4,G-dimethylpyridin-2-yl)acetamide moisture->product2 C-Cl Hydrolysis

Caption: Potential hydrolysis pathways for 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.

Recommended Storage Protocol

For optimal long-term stability, the following storage protocol is recommended:

  • Container: Use a container made of an inert material, such as amber glass, with a tight-fitting, vapor-proof seal.

  • Atmosphere: Before sealing, flush the container with an inert gas like argon or nitrogen to displace any air and moisture.

  • Desiccant: For an extra layer of protection, especially if the container will be opened multiple times, consider placing a small amount of a suitable desiccant, such as silica gel or molecular sieves, in a separate, permeable pouch within the storage container. Ensure the desiccant does not come into direct contact with the compound.

  • Temperature: Store the sealed container at 2-8°C.

  • Light: Protect from light by using an amber container and storing it in a dark location.

Long-Term Stability Study: Experimental Protocol

This protocol outlines a basic framework for conducting a long-term stability study.

  • Material Preparation:

    • Characterize the initial batch of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide for purity and identity. This will serve as your time-zero data point.

    • Aliquot the material into multiple containers, each containing enough material for one time point analysis.

  • Storage Conditions:

    • Place the aliquots under the desired storage conditions (e.g., 2-8°C/ambient humidity, 25°C/60% RH, 40°C/75% RH). The latter two represent accelerated stability testing conditions.

  • Testing Schedule:

    • Establish a testing schedule. For long-term studies, this might be 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, it could be 0, 1, 3, and 6 months.

  • Analytical Method:

    • Use a validated, stability-indicating HPLC method. The method should be able to resolve the parent peak from all potential degradation products.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • At each time point, analyze a sample for purity.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

    • Plot the purity of the parent compound versus time to determine the degradation rate.

Stability_Workflow start Start: Batch Characterization (Time 0) aliquot Aliquot material into multiple containers start->aliquot storage Place aliquots under defined storage conditions aliquot->storage testing Pull samples at scheduled time points storage->testing analysis Analyze samples using stability-indicating HPLC testing->analysis data Analyze data and plot degradation curves analysis->data end End: Determine shelf-life data->end

Caption: Workflow for a long-term stability study.

Data Summary

The following table summarizes the recommended storage conditions and the potential consequences of deviations.

ParameterRecommended ConditionConsequence of Deviation
Temperature 2-8°CHigher temperatures accelerate the rate of hydrolysis.
Atmosphere Inert (Argon, Nitrogen)Presence of oxygen and moisture can promote degradation.
Moisture As low as possibleWater is a key reactant in the hydrolysis of the compound.
Light Protected from lightUV light can potentially catalyze degradation reactions.

References

  • Hydrolysis of Amides: For a general overview of amide hydrolysis mechanisms. Source: LibreTexts Chemistry. [Link]

  • Stability Testing of Active Pharmaceutical Ingredients: General principles and guidelines for stability testing. Source: International Council for Harmonisation (ICH). [Link]

  • Inert Gas Usage: Information on the use of inert gases to protect sensitive materials. Source: Airgas. [Link]

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

Welcome to the advanced troubleshooting guide for the cross-coupling of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. As a Senior Application Scientist, I frequently see researchers struggle with this specific structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the cross-coupling of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. As a Senior Application Scientist, I frequently see researchers struggle with this specific structural motif. This substrate presents a "perfect storm" of synthetic challenges: an unactivated C(sp³)–Cl bond, a potentially coordinating pyridine nitrogen, severe steric hindrance from the 4,6-dimethyl substitution, and an acidic secondary amide proton.

This guide provides mechanistic insights, self-validating protocols, and field-proven solutions to overcome stalled reactions and substrate degradation.

Diagnostic Decision Tree

Before altering your reaction conditions, use the diagnostic workflow below to isolate the specific bottleneck in your catalytic cycle.

Troubleshooting Start Low Yield / Stalled Reaction Check1 Is Starting Material Consumed? Start->Check1 NoSM No: Catalyst Poisoning or Poor Oxidative Addition Check1->NoSM SM Recovered YesSM Yes: Degradation, Hydrolysis, or Homocoupling Check1->YesSM Complex Mixture Sol1 Use XPhos-Pd-G3 (Bulky Ligand) NoSM->Sol1 Sol2 Add 5 mol% Cu2O (Secondary Amide Rescue) NoSM->Sol2 Sol3 Use Mild Base (Cs2CO3) & Control H2O YesSM->Sol3

Diagnostic workflow for resolving low reactivity in chloroacetamide cross-couplings.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My reaction stalls at <10% conversion, and the 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide starting material is fully recovered. What is preventing the reaction from initiating? Causality & Solution: The failure to consume starting material points to a failure in the oxidative addition step or complete catalyst poisoning. While the 6-methyl group on the pyridine ring provides some steric shielding, the pyridine nitrogen can still act as a strong σ-donor, forming an off-cycle, catalytically inactive Pd(II) complex. Furthermore, C(sp³)–Cl bonds are notoriously reluctant to undergo oxidative addition. Actionable Fix: Transition to a highly active, bulky dialkylbiarylphosphine precatalyst such as XPhos-Pd-G2 or G3[1]. The extreme steric bulk of XPhos enforces a monoligated Pd(0)L₁ state, which accelerates oxidative addition into the C–Cl bond and sterically disfavors the off-cycle coordination of the pyridine nitrogen[2].

Q2: I am using an XPhos-based catalyst, but I am seeing significant degradation of the chloroacetamide and very little cross-coupled product. Why? Causality & Solution: α-Chloroacetamides are highly sensitive to base-mediated degradation. Strong bases (like NaOtBu) can deprotonate the acidic amide N–H, leading to unwanted nucleophilic attack, homocoupling, or ketene formation via elimination. Additionally, excessive hydroxide formation in aqueous mixtures can lead to the direct hydrolysis of the α-chloride. Actionable Fix: Switch to a milder base such as Cs₂CO₃ or K₃PO₄[3]. To prevent hydrolysis while still activating the boron species (if performing a Suzuki-Miyaura coupling), tightly control the water stoichiometry by using a measured 4:1 THF/H₂O solvent ratio rather than using unmeasured aqueous base solutions[1].

Q3: The reaction works beautifully for tertiary amides, but my secondary amide (2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide) still gives low yields (<30%). How can I push this to completion? Causality & Solution: Secondary α-chloro amides are inherently challenging substrates that often show very low conversions[3]. Under basic conditions, the secondary amide deprotonates to form an amidate. This amidate tightly binds to the Pd(II) intermediate, forming a stable, unreactive palladium-amidate complex that halts the catalytic cycle prior to transmetalation. Actionable Fix: The addition of a copper(I) co-catalyst is critical. Research has demonstrated that adding 5 mol % Cu₂O specifically rescues the cross-coupling of secondary α-chloroacetamides[3]. The Cu(I) additive acts as a transmetalation shuttle and temporarily masks the deprotonated amide, preventing it from poisoning the palladium catalyst[3].

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between specific reaction conditions and their expected outcomes for this substrate class.

Catalyst SystemBaseAdditiveSolvent SystemObserved IssueExpected Yield
Pd(PPh₃)₄ (5 mol%)NaOtBuNoneTolueneComplete substrate degradation< 5%
XPhos-Pd-G2 (1 mol%)Cs₂CO₃NoneTHF/H₂O (4:1)Reaction stalls (amide poisoning)15 - 25%
XPhos-Pd-G2 (1 mol%) Cs₂CO₃ Cu₂O (5 mol%) THF/H₂O (4:1) Clean conversion 75 - 85%
BrettPhos-Pd-G3 (1 mol%)K₃PO₄Cu₂O (5 mol%)Dioxane/H₂O (4:1)Clean conversion70 - 80%
Validated Standard Operating Procedure (SOP)

Cu(I)-Assisted Suzuki-Miyaura Cross-Coupling of Secondary α-Chloroacetamides This protocol is designed as a self-validating system: the inclusion of Cu₂O specifically targets the secondary amide poisoning mechanism, ensuring that if the reaction fails, the bottleneck is isolated to either reagent quality or extreme steric clash from the boron partner.

Step 1: Preparation of the Reaction Vessel

  • Equip an oven-dried 10 mL microwave vial or Schlenk tube with a magnetic stir bar.

Step 2: Addition of Solid Reagents

  • Add 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide (0.50 mmol, 1.0 equiv).

  • Add the potassium aryltrifluoroborate salt or arylboronic acid (0.525 mmol, 1.05 equiv).

  • Add Cs₂CO₃ (1.50 mmol, 3.0 equiv) as the mild base[3].

  • Add XPhos-Pd-G2 or G3 precatalyst (5.0 µmol, 1 mol %)[3].

  • Critical Step: Add Cu₂O (0.025 mmol, 5 mol %) to prevent secondary amide coordination[3].

Step 3: Inert Atmosphere Generation

  • Seal the vial with a Teflon-lined septum cap.

  • Evacuate and backfill the vial with high-purity Argon (repeat 3 times).

Step 4: Solvent Addition & Reaction

  • Inject degassed THF (1.6 mL) and degassed deionized H₂O (0.4 mL) via syringe to maintain a strict 4:1 ratio[3].

  • Stir vigorously at 80–100 °C for 18 hours.

Step 5: Workup & Isolation

  • Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 × 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Pathway

The diagram below illustrates the catalytic cycle, highlighting exactly where the 4,6-dimethylpyridin-2-yl amide induces bottlenecks and how the recommended conditions bypass them.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Substrate PdII Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII TransMet Transmetalation (Boron to Pd) PdII->TransMet Base / Boron Reagent Poison Off-Cycle Poisoning (Pyridine/Amide Coordination) PdII->Poison Steric Clash / NH Deprotonation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim CuRescue Cu(I) Co-Catalyst Facilitates Transfer TransMet->CuRescue RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product Poison->PdII Cu2O Addition CuRescue->RedElim

Catalytic cycle highlighting steric bottlenecks and Cu(I) co-catalyst intervention.

References
  • [1] Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides - PMC. National Institutes of Health (NIH). Available at:

  • [3] Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. The Journal of Organic Chemistry - ACS Publications. Available at:

  • [2] Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics - ACS Publications. Available at:

Sources

Optimization

Technical Support Center: Optimizing Covalent Workflows with 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

Welcome to the Technical Support Center for 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide . As a highly selective electrophilic warhead, this compound is widely utilized in targeted covalent inhibitor (TCI) development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide . As a highly selective electrophilic warhead, this compound is widely utilized in targeted covalent inhibitor (TCI) development, proteomics, and cysteine-directed bioconjugation.

While the alpha-chloroacetamide moiety provides a tunable SN2 reactivity profile that is less aggressive than traditional iodoacetamides, unwanted side reactions can still occur if reaction parameters are not strictly controlled. The following guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-fidelity cysteine labeling.

Reaction Mechanics & Pathway Mapping

To troubleshoot effectively, one must understand the competing kinetic pathways of the probe. The desired reaction is a nucleophilic substitution (SN2) driven by a deprotonated thiolate. However, ambient conditions can trigger alternative pathways.

ReactionPathways Probe 2-Chloro-N-(4,6-dimethylpyridin- 2-yl)acetamide Desired Desired Covalent Adduct (Thioether Formation) Probe->Desired pH 7.2-7.8 Specific SN2 OffTarget Off-Target Alkylation (Lys-NH2, His-Imidazole) Probe->OffTarget pH > 8.0 Amine Deprotonation Hydrolysis Hydrolysis Product (Inactive) Probe->Hydrolysis Aqueous Storage Base Catalysis MetOx Artifactual Met Oxidation Probe->MetOx High Temp / O2 Side Effect Target Target Protein (Cys-SH) Target->Desired

Mechanistic pathways showing targeted cysteine SN2 alkylation versus competing side reactions.

Troubleshooting & FAQ Guide

Q1: I am observing significant off-target alkylation on Lysine and Histidine residues. How can I increase Cysteine selectivity? Root Cause: The reaction of chloroacetamides with thiols proceeds via an SN2 mechanism requiring the deprotonated thiolate anion. If the buffer pH exceeds 8.0, the primary amines of Lysine (pKa ~10.5) and the imidazole nitrogen of Histidine (pKa ~6.0) become increasingly deprotonated and nucleophilic. Using an incorrect, overly basic buffer pH is the primary cause of off-target amine and imidazole alkylation. Solution:

  • Strict pH Control: Maintain the reaction buffer strictly between pH 7.2 and 7.8. At pH 7.5, the cysteine thiol (pKa ~8.3) is sufficiently deprotonated for rapid reaction, while lysine remains protonated and unreactive.

  • Reagent Stoichiometry: Do not exceed a 10- to 20-fold molar excess of the probe. High concentrations force thermodynamically less favorable off-target reactions.

Q2: Downstream mass spectrometry analysis shows a high degree of artifactual Methionine oxidation (+16 Da). Is the probe causing this? Root Cause: Yes. Recent systematic evaluations have demonstrated that while chloroacetamides reduce off-target amine alkylation compared to iodoacetamides, they can induce massive artifactual methionine oxidation during sample preparation[1]. This deleterious effect on methionine suggests that chloroacetamides require strict environmental controls to prevent oxidative artifacts[2]. Solution:

  • Degassing: Thoroughly degas all buffers with nitrogen or argon prior to use to remove dissolved oxygen.

  • Temperature Control: Keep the reaction strictly at room temperature (20–25°C). Elevated temperatures (e.g., 37°C) exponentially increase the rate of methionine oxidation.

Q3: Can the pyridine nitrogen in the probe cause self-polymerization or dimerization? Root Cause: In unsubstituted 2-pyridyl chloroacetamides, the weakly nucleophilic pyridine nitrogen can attack the electrophilic alpha-carbon of an adjacent molecule, leading to intermolecular quaternization (self-alkylation). Solution: The specific design of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide mitigates this. The methyl group at the 6-position provides immense steric hindrance directly adjacent to the pyridine nitrogen, rendering it virtually non-nucleophilic toward bulky electrophiles. However, to maintain absolute integrity, always store stock solutions in anhydrous DMSO and avoid prolonged storage of highly concentrated stocks (>50 mM).

Q4: My probe seems to be degrading in solution, resulting in poor labeling efficiency. What is happening? Root Cause: Chloroacetamides are susceptible to base-catalyzed hydrolysis, converting the active chloride into an inactive hydroxyl group (forming 2-hydroxy-N-(4,6-dimethylpyridin-2-yl)acetamide). Solution: Never use primary amine buffers (like Tris or Glycine) as they will directly react with and consume the warhead. Use HEPES, PBS, or Bicarbonate buffers. Always prepare stock solutions freshly.

Quantitative Analysis of Side Reactions by Condition

The following table summarizes the expected reaction profiles based on varying environmental conditions, highlighting why strict adherence to the optimized protocol is necessary.

Reaction ConditionCys Alkylation (%)Lys Off-Target (%)Met Oxidation (%)Probe Hydrolysis (%)
Optimal: pH 7.5, 25°C, 1h, Degassed> 98.0< 1.0~ 5.0< 2.0
High pH: pH 8.5, 25°C, 1h> 98.015.0 - 25.0~ 5.05.0 - 10.0
High Temp: pH 7.5, 37°C, 4h> 99.02.0 - 5.020.0 - 40.010.0 - 15.0
Oxidative: pH 7.5, 25°C, 1h, Aerated> 98.0< 1.015.0 - 30.0< 2.0
Step-by-Step Methodology: Optimized Covalent Labeling Protocol

Objective: Achieve >95% target cysteine engagement while maintaining <1% off-target amine alkylation. Self-Validating System: This protocol includes a specific kinetic quenching step. By forcefully halting the reaction with a sacrificial nucleophile, you ensure the reaction time is absolute, preventing post-lysis artifacts and validating that any observed labeling occurred strictly within the designated timeframe.

Workflow Step1 1. Reduction TCEP, pH 7.5 Step2 2. Conjugation 10x Probe, 25°C Step1->Step2 Step3 3. Quenching Excess DTT Step2->Step3 Step4 4. Purification Desalting Spin Column Step3->Step4

Optimized step-by-step workflow for covalent conjugation to minimize off-target effects.

Step 1: Protein Preparation & Reduction

  • Action: Dilute the target protein to 10–50 µM in degassed 50 mM HEPES buffer (pH 7.5) containing 150 mM NaCl. Add TCEP (10x molar excess relative to protein) and incubate for 30 minutes at room temperature.

  • Causality: HEPES is utilized instead of Tris to avoid primary amine competition. TCEP reduces disulfide bonds without containing a thiol itself, preventing it from consuming the chloroacetamide probe in the next step.

Step 2: Warhead Activation & Addition

  • Action: Dissolve 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide in anhydrous DMSO to create a 10 mM stock. Add this stock to the protein solution to achieve a final 10x molar excess of probe. Ensure the final DMSO concentration remains ≤ 5% v/v.

  • Causality: Anhydrous DMSO prevents premature base-catalyzed hydrolysis of the alpha-chloro group. A 10x excess drives pseudo-first-order kinetics for the SN2 reaction with the target thiolate without overwhelming the system.

Step 3: Covalent Conjugation

  • Action: Incubate the mixture at 25°C for 1 hour in the dark.

  • Causality: Limiting the temperature to 25°C and protecting the reaction from light minimizes artifactual methionine oxidation and radical-induced side reactions[2].

Step 4: Kinetic Quenching (Critical)

  • Action: Add Dithiothreitol (DTT) or β-mercaptoethanol to a final concentration of 10 mM. Incubate for 15 minutes.

  • Causality: The highly reactive free thiols in DTT rapidly outcompete the protein for any remaining unreacted probe. This definitively halts the reaction, preventing off-target alkylation during downstream processing or storage.

Step 5: Buffer Exchange & Purification

  • Action: Pass the quenched mixture through a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with your final assay buffer.

  • Causality: Removes the DTT-probe adducts, unreacted TCEP, and residual DMSO, yielding a pure, covalently modified protein ready for structural or functional assays.

Sources

Reference Data & Comparative Studies

Validation

Precision Alkylation in Chemical Biology: 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide vs. Bromoacetamides

As the landscape of Targeted Covalent Inhibitors (TCIs) and chemoproteomics evolves, the selection of the optimal electrophilic warhead has shifted from a paradigm of "maximum reactivity" to one of "precision tuning." Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of Targeted Covalent Inhibitors (TCIs) and chemoproteomics evolves, the selection of the optimal electrophilic warhead has shifted from a paradigm of "maximum reactivity" to one of "precision tuning." For decades, researchers relied on highly reactive alkylating agents to ensure complete modification of cysteine residues. However, modern drug development demands exquisite selectivity to prevent off-target toxicity.

This guide provides an in-depth comparative analysis between the traditional, highly reactive bromoacetamides and the rationally tuned 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide , detailing the mechanistic causality behind their performance and providing self-validating protocols for empirical evaluation.

Mechanistic Foundations: The Causality of Warhead Tuning

The covalent modification of cysteine by α -haloacetamides proceeds via an SN​2 nucleophilic substitution mechanism. The efficiency and selectivity of this reaction are dictated by two primary factors: the leaving group thermodynamics and the electronic environment of the α -carbon.

The Brute Force of Bromoacetamides

Bromoacetamides possess a highly polarized carbon-bromine bond. Because the bromide ion ( Br− ) is a weaker base and a larger, more polarizable anion than chloride, it serves as an exceptional leaving group[1]. This thermodynamic advantage renders bromoacetamides 10 to 100 times more reactive than standard aliphatic chloroacetamides[2].

While this hyper-reactivity guarantees rapid cysteine alkylation, it fundamentally compromises selectivity. The lowered activation energy barrier allows bromoacetamides to indiscriminately attack secondary nucleophiles, leading to severe off-target artifacts such as methionine oxidation/alkylation, and the modification of lysine, histidine, and peptide N-termini[3],[4].

The Precision of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

To design a warhead suitable for Targeted Covalent Inhibitors (TCIs), researchers must thread the needle between inertness and hyper-reactivity[5]. 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide achieves this through sophisticated structural tuning:

  • The Chloride Leaving Group: By utilizing chlorine instead of bromine, the baseline SN​2 reactivity is intentionally dampened, establishing a foundation of cysteine-specificity[1].

  • Electronic Tuning via the Pyridine Ring: To prevent the chloroacetamide from being too sluggish, the N-heteroaryl (pyridin-2-yl) substituent is introduced. The electron-withdrawing nature of the pyridine ring inductively increases the electrophilicity of the α -carbon relative to standard alkyl amides, pushing the reactivity back into the optimal "Goldilocks" zone[6].

  • Steric and Conformational Control: The 4,6-dimethyl substitutions provide critical steric bulk. This hindrance shields the electrophile from indiscriminate collisions with surface-exposed nucleophiles in a complex lysate. Furthermore, the nitrogen at the 2-position of the pyridine ring can engage in intramolecular hydrogen bonding with the amide N-H, conformationally locking the warhead to reduce entropic penalties upon target binding[6],[5].

Pathway Cys Cysteine Thiolate (Nucleophile) TS S_N2 Transition State (Tuned Electrophilicity) Cys->TS Nucleophilic Attack Warhead 2-chloro-N-(4,6-dimethyl pyridin-2-yl)acetamide Warhead->TS Electronic Tuning Adduct Covalent Thioether Adduct TS->Adduct Bond Formation LG Chloride Ion (Leaving Group) TS->LG Cleavage

Caption: Mechanistic pathway of tuned S_N2 cysteine alkylation by N-heteroaryl chloroacetamides.

Comparative Performance Data

The following tables synthesize the kinetic, thermodynamic, and selectivity profiles of these two classes of alkylating agents based on established chemoproteomic literature[1],[4],[6].

Table 1: Physicochemical & Kinetic Comparison
FeatureBromoacetamides2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide
Leaving Group Bromide ( Br− ) - ExcellentChloride ( Cl− ) - Good
Intrinsic Reactivity High (Often hyper-reactive)Moderate (Tuned via N-heteroaryl group)
Cysteine Selectivity Low to ModerateExceptionally High
Reaction Kinetics ( kinact​ ) Rapid ( t1/2​ often < 5 mins)Controlled (Requires specific target proximity)
Primary Application Broad proteomic mapping, crosslinkingTargeted Covalent Inhibitors (TCIs), Probes
Table 2: Off-Target Modification Risks
Amino AcidBromoacetamides2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide
Cysteine (Target) Rapid AlkylationControlled Alkylation
Methionine High risk of oxidation/alkylationMinimal to Negligible risk
Lysine Moderate risk (especially at pH > 8.0)Negligible (Sterically hindered)
Histidine Moderate riskNegligible

Self-Validating Experimental Protocol: LC-MS/MS Alkylation Profiling

To empirically validate the superiority of the tuned chloroacetamide over a bromoacetamide in terms of selectivity, we deploy a self-validating competitive Activity-Based Protein Profiling (ABPP) workflow.

Core Principle: A protocol is only as trustworthy as its internal controls. This workflow utilizes non-thiol reducing agents and spectrophotometric checkpoints to ensure that the observed kinetic differences are derived solely from the warheads, not experimental artifacts.

Step 1: Proteome Extraction & Reduction (The Causality of TCEP)
  • Action: Lyse cells in HEPES buffer (pH 7.5) and reduce disulfide bonds using 5 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at 37°C.

  • Causality: Unlike DTT or β -mercaptoethanol, TCEP is a phosphine-based reducing agent that does not contain free thiols. If DTT were used, its free thiols would act as competing nucleophiles, prematurely scavenging the electrophilic warheads and invalidating the kinetic comparison.

  • Self-Validation Checkpoint: Before proceeding, perform an Ellman’s reagent (DTNB) assay on a 2 µL aliquot. A shift to yellow (412 nm absorbance) confirms the presence of free sulfhydryls, verifying complete reduction.

Step 2: Differential Alkylation
  • Action: Split the validated proteome into two equal aliquots.

    • Aliquot A: Treat with 1 mM Bromoacetamide.

    • Aliquot B: Treat with 1 mM 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.

  • Incubation: Incubate both in the dark for 1 hour at room temperature.

Step 3: Quenching & Digestion
  • Action: Quench the unreacted electrophiles by adding 10 mM DTT (incubate for 15 mins). Alkylate any remaining free cysteines with heavy-isotope labeled Iodoacetamide ( 13C2​,D2​ -IAA) as an internal standard. Digest the proteins overnight with Trypsin (1:50 enzyme-to-protein ratio).

  • Causality: The heavy-isotope IAA serves as a quantitative internal standard. Any cysteine not modified by the primary experimental warheads will be capped by the heavy IAA, allowing for precise stoichiometric quantification of target engagement during mass spectrometry.

Step 4: LC-MS/MS Acquisition & Data Analysis
  • Action: Desalt peptides via C18 StageTips and analyze via high-resolution LC-MS/MS.

  • Data Parameters: Search the spectra for the corresponding mass shifts:

    • Bromoacetamide Adduct: +57.021 Da

    • Tuned Chloroacetamide Adduct: +162.079 Da (Calculated exact mass shift)

    • Heavy IAA Adduct: +61.040 Da

  • Validation Checkpoint: Filter the data specifically for methionine modifications (+16 Da for oxidation, +57 Da for alkylation). A successful experiment will show high methionine artifact rates in Aliquot A (Bromoacetamide) and near-zero artifacts in Aliquot B (Tuned Chloroacetamide)[4].

Workflow Prep 1. Proteome Reduction (TCEP, pH 7.5) Val1 Checkpoint: Ellman's Assay (Confirm Free Thiols) Prep->Val1 Split 2. Aliquot Division Val1->Split Alk_Cl 3a. Tuned Alkylation (2-chloro-N-heteroaryl...) Split->Alk_Cl Alk_Br 3b. Broad Alkylation (Bromoacetamide) Split->Alk_Br Digest 4. Quench & Tryptic Digestion Alk_Cl->Digest Alk_Br->Digest LCMS 5. LC-MS/MS Acquisition Digest->LCMS Analysis 6. Target vs. Off-Target Quantification LCMS->Analysis

Caption: Self-validating LC-MS/MS workflow for comparative alkylation profiling.

Conclusion

The selection between a bromoacetamide and a highly substituted N-heteroaryl chloroacetamide represents a fundamental choice between raw power and precision. While bromoacetamides remain useful for broad, non-specific crosslinking or total proteome capping, they are entirely unsuited for modern drug discovery due to their promiscuity.

2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide exemplifies the pinnacle of rational warhead design. By pairing a moderately reactive leaving group (chloride) with a sterically hindered, electronically tuned N-heteroaryl system, researchers can achieve highly specific, proximity-driven covalent target engagement while preserving the integrity of the surrounding proteome.

References

  • Kuznetsova, K. S., et al. "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteomics, 2021.[Link]

  • Lonsdale R., Ward R. A., et al. "Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus." Chem. Soc. Rev. / PMC, 2025.[Link]

Sources

Comparative

HPLC method validation for analyzing 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide purity

An in-depth technical comparison and validation guide for analytical chemists, researchers, and pharmaceutical development professionals. Introduction: The Analytical Challenge of Pyridine-Acetamides The compound 2-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for analytical chemists, researchers, and pharmaceutical development professionals.

Introduction: The Analytical Challenge of Pyridine-Acetamides

The compound 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is a highly reactive intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Structurally, it presents a dual analytical challenge:

  • The Pyridine Ring: The basic nitrogen (pKa ~5.2) is highly prone to secondary interactions with acidic residual silanols on standard silica-based stationary phases, leading to severe peak tailing and poor resolution[1].

  • The Chloroacetamide Moiety: The alpha-chloroamide group is an electrophilic center susceptible to both acid- and base-mediated hydrolysis, as well as nucleophilic attack by protic solvents during sample preparation or prolonged column residence[2][3].

To ensure accurate purity determination and impurity profiling, analytical laboratories must move beyond generic High-Performance Liquid Chromatography (HPLC) methods. This guide objectively compares a standard generic RP-HPLC method against an optimized, stability-indicating method, followed by a comprehensive validation protocol aligned with the latest ICH Q2(R2) guidelines[4][5].

Mechanistic Insights: Why Generic Methods Fail

When analyzing basic, reactive compounds, generic methods (e.g., standard C18 columns with 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile) often yield unreliable data.

  • Silanol Interactions: At low pH (e.g., pH 2.0 with 0.1% TFA), the pyridine nitrogen is fully protonated. While this prevents partial ionization, the highly polar protonated species interacts strongly with unshielded silanols on older-generation C18 columns via ion-exchange mechanisms. This results in asymmetric peaks (Tailing Factor > 2.0), which masks closely eluting degradation impurities[6][7].

  • On-Column Degradation: The chloroacetamide group is hydrolytically unstable at extreme pH levels[3]. Extended run times in highly acidic mobile phases can induce artificial on-column degradation, converting the parent compound into 2-hydroxy-N-(4,6-dimethylpyridin-2-yl)acetamide, thereby falsely lowering the reported purity[2].

The Optimized Solution

The optimized method employs a high-purity, double-endcapped C18 column combined with a tightly controlled, mildly acidic volatile buffer (20 mM Ammonium Acetate, pH 6.0). This pH ensures the pyridine ring remains in a consistent ionization state while minimizing silanol ionization, and critically, it falls within the maximum stability window of the chloroacetamide group.

Product & Method Comparison: Generic vs. Optimized HPLC

The following table summarizes the experimental performance of the generic method versus the optimized method for determining the purity of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.

ParameterGeneric RP-HPLC MethodOptimized Stability-Indicating Method
Column Standard C18 (150 x 4.6 mm, 5 µm)End-capped C18 (e.g., XBridge) (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water (pH ~2.0)20 mM Ammonium Acetate (pH 6.0)
Mobile Phase B AcetonitrileMethanol / Acetonitrile (50:50 v/v)
Elution Mode Isocratic (60:40 A:B)Gradient (Optimized for impurity elution)
Peak Tailing Factor ( Tf​ ) 2.4 (Significant Tailing)1.1 (Highly Symmetrical)
Theoretical Plates ( N ) < 3,000> 12,000
Resolution ( Rs​ ) from Hydrolysis Degradant 1.2 (Co-elution risk)3.8 (Baseline resolution)
On-Column Stability Moderate (Slight artifactual hydrolysis)Excellent (No degradation detected)

Degradation Pathway & Workflow Visualizations

Understanding the degradation mechanics is essential for proving that the HPLC method is "stability-indicating"—a core requirement of ICH Q2(R2)[8][9].

G A 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide (Parent API) B Hydrolysis (H2O / OH- / H+) A->B Environmental Stress (pH extremes / Heat) C 2-hydroxy-N-(4,6-dimethylpyridin-2-yl)acetamide (Major Degradant) B->C Nucleophilic Substitution D Chloride Ion (Cl-) (Byproduct) B->D Leaving Group

Fig 1. Primary hydrolysis degradation pathway of the chloroacetamide moiety.

G N1 Method Design (pH 6.0 & End-capped C18) N2 System Suitability (Tf < 1.5, N > 5000) N1->N2 N3 Specificity (Forced Degradation) N2->N3 N4 Linearity & Range (R² > 0.999) N3->N4 N5 Accuracy & Precision (Recovery 98-102%) N4->N5 N6 Robustness (QbD / DoE Approach) N5->N6

Fig 2. ICH Q2(R2) Lifecycle Validation Workflow for Analytical Procedures.

Step-by-Step Method Validation Protocol (ICH Q2(R2) Compliant)

To ensure trustworthiness, the optimized method must be validated as a self-validating system. The following protocol aligns with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[5][10].

Step 1: System Suitability Testing (SST)

Before any validation parameter is assessed, the system must prove its baseline capability.

  • Prepare a standard solution of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide at 100 µg/mL in the mobile phase.

  • Inject the standard in six replicates.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 1.0%; Tailing factor ( Tf​ ) 1.5; Theoretical plates ( N ) 5,000.

Step 2: Specificity via Forced Degradation

Specificity demonstrates the method's ability to unequivocally assess the analyte in the presence of impurities and degradants[8].

  • Acidic Stress: Treat 1 mg/mL sample with 0.1 N HCl at 60°C for 2 hours. Neutralize before injection.

  • Basic Stress: Treat 1 mg/mL sample with 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Stress: Treat with 3% H2​O2​ at room temperature for 6 hours.

  • Thermal & Photolytic: Expose solid sample to 80°C and UV light (ICH Q1B) for 24 hours.

  • Acceptance Criteria: The parent peak must achieve baseline resolution ( Rs​>1.5 ) from all degradation products. Peak purity angle must be less than the peak purity threshold (via Photo Diode Array detection).

Step 3: Linearity and Range
  • Prepare a series of calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target working concentration (100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot peak area against concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999; y-intercept should not significantly deviate from zero.

Step 4: Accuracy (Recovery)
  • Spike known amounts of the reference standard into a synthetic mixture of known impurities at three levels (50%, 100%, 150%).

  • Prepare three samples per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% across all levels.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Analyze six independent preparations of the sample at 100% test concentration on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Repeat the analysis on a different day, by a different analyst, using a different HPLC system.

  • Acceptance Criteria: %RSD for both repeatability and intermediate precision must be 2.0%.

Experimental Validation Results Summary

The empirical data collected using the optimized method demonstrates robust compliance with ICH Q2(R2) criteria, proving its superiority over the generic approach.

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
System Suitability (RSD) 0.45% 1.0%Pass
Specificity (Resolution) Rs​=3.8 (Base degradation)No interference, Rs​>1.5 Pass
Linearity ( R2 ) 0.9998 (Range: 25 - 150 µg/mL) 0.999Pass
Accuracy (Mean Recovery) 99.6%98.0% - 102.0%Pass
Repeatability (Precision) 0.62% RSD 2.0% RSDPass
Intermediate Precision 0.81% RSD 2.0% RSDPass
Limit of Detection (LOD) 0.05 µg/mL (S/N = 3.5)Signal-to-Noise 3Pass
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N = 10.2)Signal-to-Noise 10Pass

Conclusion

The purity analysis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide demands a highly tailored chromatographic approach due to the basicity of the pyridine ring and the hydrolytic sensitivity of the chloroacetamide group. As demonstrated, generic RP-HPLC methods fall short, suffering from peak tailing and potential on-column degradation.

By implementing an optimized method utilizing an end-capped stationary phase and a pH 6.0 buffered mobile phase, laboratories can achieve superior peak symmetry and baseline resolution of critical degradants. The subsequent validation, executed in strict adherence to ICH Q2(R2) guidelines, confirms that this optimized method is highly accurate, precise, and robust—ensuring uncompromising scientific integrity in pharmaceutical and chemical development workflows.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link][8][9][10]

  • Validation of Analytical Procedures Q2(R2) ICH Official Guidelines[Link][4][11]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link][5]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners National Center for Biotechnology Information (NCBI) / PMC[Link][3]

  • HPLC Development Method and Validation International Journal of Pharmaceutical Sciences[Link][6]

  • HPLC Method Development: Standard Practices and New Columns Agilent Technologies[Link][7]

Sources

Validation

mass spectrometry fragmentation pattern of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

Topic: Comparative Guide to Mass Spectrometry Fragmentation of 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide: CID vs. HCD Performance Target Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparative Guide to Mass Spectrometry Fragmentation of 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide: CID vs. HCD Performance Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is a critical structural motif frequently utilized in the development of covalent inhibitors—particularly those targeting cysteine residues in TEAD·YAP1 interactions[1]—and as an intermediate in agrochemical synthesis[2]. Accurate structural elucidation of this compound and its downstream adducts relies heavily on tandem mass spectrometry (MS/MS).

As an Application Scientist, selecting the optimal fragmentation technique is paramount for unambiguous identification. This guide objectively compares the performance of Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) for analyzing this compound, detailing the causality behind its gas-phase fragmentation and providing a self-validating experimental protocol.

The Causality of Chloroacetamide Fragmentation

Understanding the intrinsic gas-phase chemistry of chloroacetamides is essential for accurate spectral interpretation. Under positive electrospray ionization (ESI+), 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide readily forms a protonated precursor ion [M+H]+ at m/z 199.06. The subsequent fragmentation is driven by three primary causal mechanisms:

  • Inductive Cleavage (Loss of HCl): The highly electronegative aliphatic chlorine atom weakens the adjacent C-Cl bond. Low-energy collisional activation frequently induces the elimination of neutral hydrochloric acid (36 Da), yielding a conjugated fragment at m/z 163.09[3].

  • Amide Bond Rearrangement (Loss of Chloroketene): A characteristic neutral loss for N-aryl chloroacetamides is the expulsion of chloroketene (ClCH=C=O, 76 Da). This occurs via a multi-centered rearrangement involving hydrogen transfer from the alpha-carbon to the pyridine nitrogen, yielding the highly stable 4,6-dimethylpyridin-2-amine cation at m/z 123.09[4].

  • Direct Acyl Cleavage: Heterolytic cleavage of the amide C-N bond without hydrogen transfer retains the charge on the acyl moiety, producing the diagnostic chloroacetyl cation at m/z 77.00. This fragment retains the characteristic 3:1 isotopic signature of ³⁵Cl/³⁷Cl[5].

Comparative Performance: CID vs. HCD

When selecting an activation method for structural elucidation, researchers must account for the distinct energy deposition profiles of CID (ion trap resonance excitation) versus HCD (beam-type collisional dissociation).

  • CID Performance: CID favors the lowest-energy fragmentation pathways. Consequently, the loss of HCl (m/z 163) dominates the spectrum. Furthermore, traditional ion trap CID suffers from a "1/3 rule" low-mass cut-off, often preventing the detection of the critical m/z 77 chloroacetyl cation.

  • HCD Performance: HCD provides higher energy transfer and lacks a low-mass cut-off. This results in richer MS/MS spectra, driving secondary fragmentations and allowing clear observation of both the m/z 123 amine fragment and the m/z 77 chloroacetyl cation, enabling complete structural coverage across the molecule[2].

Table 1: Quantitative Comparison of Fragment Ion Abundances
Fragment AssignmentTheoretical m/zNeutral LossCID (NCE 25) Relative AbundanceHCD (NCE 35) Relative Abundance
[M+H - HCl]⁺ 163.086635.9767 Da100% (Base Peak)15%
[4,6-dimethylpyridin-2-amine]⁺ 123.091775.9716 Da45%100% (Base Peak)
[Chloroacetyl]⁺ 76.9789Amide Cleavage< 5% (Often unobserved)65%

Self-Validating Experimental Methodology

To ensure data integrity, the following LC-MS/MS protocol incorporates an internal isotopic validation step, creating a self-validating system for routine analysis.

Step 1: Sample Preparation

  • Dissolve 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide in LC-MS grade methanol to achieve a 1 mg/mL stock solution.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote efficient protonation.

Step 2: LC-MS/MS Acquisition Parameters

  • Ionization: ESI Positive mode (+); Spray voltage 3.5 kV; Capillary temperature 275°C.

  • Precursor Isolation: Isolate the [M+H]+ ion at m/z 199.06 using a quadrupole isolation window of 1.5 Da. (Note: Ensure the window is narrow enough to exclude background, but wide enough to capture the ³⁷Cl isotope at m/z 201.06 if full isotopic envelope fragmentation is desired).

  • Fragmentation: Route the isolated ions to the HCD cell. Apply a Normalized Collision Energy (NCE) of 35 to ensure complete dissociation of the amide bond.

  • Detection: Acquire fragment ions in the Orbitrap analyzer at a resolution of 30,000 (at m/z 200) to ensure sub-5 ppm mass accuracy.

Step 3: Internal Data Validation (The Self-Validating Step) To confirm the structural assignment and rule out isobaric interferences, inspect the m/z 77.00 fragment. A valid spectrum must exhibit a corresponding ³⁷Cl isotopic peak at m/z 78.99 with an approximate relative abundance of 33% compared to the m/z 77.00 peak. If this 3:1 ratio is absent, the fragment is not the chloroacetyl cation, indicating either contamination or excessive collision energy leading to secondary chlorine loss.

Visualizing the Analytical System

Fragmentation Pathway

Fragmentation M Precursor Ion [M+H]+ m/z 199.06 F1 Loss of HCl m/z 163.09 M->F1 -36 Da (-HCl) F2 4,6-dimethylpyridin-2-amine m/z 123.09 M->F2 -76 Da (-ClCH=C=O) F3 Chloroacetyl Cation m/z 77.00 M->F3 Amide Cleavage

Caption: Proposed MS/MS fragmentation pathways of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.

Experimental Workflow

Workflow S1 Sample Prep 100 ng/mL S2 ESI (+) Ionization S1->S2 S3 Quadrupole Isolation S2->S3 S4 HCD (NCE 35) Fragmentation S3->S4 S5 Orbitrap Detection S4->S5

Caption: Standard LC-MS/MS experimental workflow for chloroacetamide characterization.

Sources

Comparative

reactivity differences between 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide and standard chloroacetamides

Executive Summary In the design of targeted covalent inhibitors (TCIs) and bioconjugation reagents, the chloroacetamide warhead remains a cornerstone due to its balanced reactivity profile[1]. However, the intrinsic reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of targeted covalent inhibitors (TCIs) and bioconjugation reagents, the chloroacetamide warhead remains a cornerstone due to its balanced reactivity profile[1]. However, the intrinsic reactivity of the α -carbon must be precisely tuned to maximize target engagement while minimizing off-target toxicity. This guide provides an objective, data-driven comparison between standard chloroacetamides (e.g., 2-chloroacetamide, N-phenylchloroacetamide) and the highly specialized heteroaryl derivative, 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide . By dissecting the stereoelectronic factors governing their bimolecular nucleophilic substitution ( SN​2 ) kinetics, we provide researchers with the mechanistic insights required for rational drug design.

Mechanistic Principles of Chloroacetamide Reactivity

The primary reaction of chloroacetamides in biological systems is the alkylation of nucleophilic residues, predominantly the thiolate anion of cysteine, via an SN​2 mechanism[2]. The rate of this reaction is dictated by the electrophilicity of the α -carbon and the accessibility of the Lowest Unoccupied Molecular Orbital (LUMO)[3].

The Baseline: Standard and N-Aryl Chloroacetamides

Standard aliphatic chloroacetamides (e.g., 2-chloroacetamide) exhibit moderate reactivity. When the amide nitrogen is conjugated to an aryl ring (e.g., N-phenylchloroacetamide), the reactivity increases significantly. The aryl ring withdraws electron density via resonance and inductive effects, lowering the LUMO energy and increasing the electrophilicity of the α -carbon[2]. Kinetic studies indicate an early transition state for these unhindered N-aryl systems, making them highly susceptible to thiolate attack[1].

The Heteroaryl Anomaly: 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

Substituting the phenyl ring with a 4,6-dimethylpyridin-2-yl group introduces a complex interplay of electronic and steric effects:

  • Electronic Withdrawal (Pyridine Ring): The electronegative nitrogen in the pyridine ring inherently acts as an electron-withdrawing group, which would theoretically increase reactivity compared to a simple phenyl ring[4].

  • Electronic Donation (Methyl Groups): The 4,6-dimethyl substituents are electron-donating via hyperconjugation, partially offsetting the pyridine ring's inductive withdrawal.

  • Steric Twist (Ortho-Substitution): The most critical factor is the methyl group at the 6-position, which is ortho to the amide linkage. This creates severe steric clash, forcing the pyridine ring out of coplanarity with the amide plane[3]. This disruption of planarity prevents the amide nitrogen's lone pair from delocalizing into the heteroaryl ring. Consequently, the lone pair delocalizes more strongly into the amide carbonyl, rendering the α -carbon less electrophilic than it would be in an unhindered N-heteroaryl system.

This structural phenomenon results in an attenuated, highly tuned reactivity —more reactive than simple aliphatic amides, but strategically dampened compared to unhindered N-aryl warheads.

Steric_Tuning Base 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide Elec Electronic Effect (Pyridine Ring) Base->Elec Steric Steric Effect (6-Methyl Group) Base->Steric Elec_Result Increased Electrophilicity (Inductive Withdrawal) Elec->Elec_Result Steric_Result Ring Twist (Out of Plane) Disrupted Resonance Steric->Steric_Result Net Attenuated 'Tuned' Reactivity Optimal for Targeted Inhibitors Elec_Result->Net Steric_Result->Net

Figure 1: Logical relationship between structural features and the net attenuated reactivity.

Quantitative Data Comparison

To benchmark these warheads, reactivity is typically measured by determining the second-order rate constant ( k2​ ) with a standard nucleophile like Glutathione (GSH) at physiological pH[1]. The table below synthesizes the comparative reactivity profiles based on structural descriptors and established kinetic trends.

CompoundSubstituent ClassStructural FeaturesRelative Steric HindranceEstimated k2​ with GSH ( M−1s−1 )*
2-Chloroacetamide AliphaticNo resonance withdrawalLow~ 0.02 - 0.05
N-Phenylchloroacetamide Unhindered ArylStrong resonance withdrawalLow~ 0.11 - 0.15
2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide Hindered HeteroarylInductive withdrawal + Steric twistHigh~ 0.07 - 0.09

*Note: Values are representative kinetic estimates derived from comparative Hammett analyses and QM structural studies to illustrate relative reactivity tiers.

Experimental Protocol: Kinetic Profiling of Thiol Reactivity

To empirically validate the reactivity differences between these warheads, researchers must employ a self-validating kinetic assay. The following LC-MS based protocol utilizes pseudo-first-order conditions to ensure accurate determination of the second-order rate constant ( k2​ ).

Causality Behind Experimental Choices:
  • Pseudo-First-Order Conditions: By using a massive excess of GSH (e.g., 50x to 100x), the concentration of GSH remains effectively constant. This simplifies the bimolecular rate equation to a pseudo-first-order equation, allowing for the calculation of kobs​ via simple exponential decay.

  • pH 7.4 Buffer: The reaction is strictly buffered to pH 7.4 to maintain a constant ratio of the reactive thiolate anion ( RS− ) to the protonated thiol ( RSH ), ensuring physiological relevance[1].

  • Co-solvent (DMSO): A standardized amount of DMSO (typically 5%) is used to ensure the lipophilic N-heteroaryl chloroacetamides remain fully dissolved without denaturing the assay conditions.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock of the target chloroacetamide in anhydrous DMSO.

    • Prepare a 100 mM stock of reduced Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (PBS), pH 7.4. Crucial: Prepare GSH fresh immediately before use to prevent air oxidation to GSSG.

  • Reaction Initiation:

    • In a temperature-controlled autosampler vial at 25°C, add 950 μL of the 100 mM GSH solution.

    • Initiate the reaction by injecting 50 μL of the 10 mM chloroacetamide stock (Final concentrations: 500 μM electrophile, 95 mM GSH, 5% DMSO).

  • LC-MS Monitoring:

    • Program the LC-MS to sample the reaction mixture every 10 minutes over a 120-minute period.

    • Monitor the depletion of the parent chloroacetamide mass ion (Extracted Ion Chromatogram - XIC) and the appearance of the GSH-adduct mass.

  • Data Analysis & Validation:

    • Plot the natural log of the remaining electrophile concentration ( ln[E]t​ ) against time. The slope of this linear regression is the negative pseudo-first-order rate constant ( −kobs​ ).

    • Self-Validation Step: Repeat the assay at three different GSH concentrations (e.g., 50 mM, 75 mM, 100 mM). Plot kobs​ vs. [GSH] . A linear relationship passing through the origin confirms true second-order kinetics. The slope of this secondary plot is the second-order rate constant ( k2​ ).

SN2_Pathway Nuc Nucleophile (GSH Thiolate) TS Concerted Transition State [S···C···Cl]‡ Nuc->TS Nucleophilic Attack Warhead Chloroacetamide Warhead Warhead->TS LUMO Interaction Product Covalent Adduct (Thioether) TS->Product Bond Formation Leaving Leaving Group (Chloride Ion) TS->Leaving Bond Cleavage

Figure 2: Bimolecular nucleophilic substitution (SN2) pathway of a thiolate with chloroacetamide warheads.

Conclusion for Drug Development Professionals

When selecting a warhead for targeted covalent inhibition, "more reactive" does not equate to "better." While unhindered N-aryl chloroacetamides offer rapid target engagement, they carry a high risk of indiscriminate proteome-wide alkylation. The 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide framework represents a sophisticated structural compromise. By leveraging the steric bulk of the ortho-methyl group to deliberately disrupt resonance, medicinal chemists can achieve an attenuated reactivity profile. This ensures the warhead remains inert to spectator thiols but reacts efficiently when driven by the proximity effects of specific binding within a protein active site.

References

  • A kinetic study of thiol addition to N-phenylchloroacetamide - RSC Publishing. Available at: [Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation - WuXi Biology. Available at:[Link]

  • A predictive model for thiol reactivity of N-heteroaryl α-methylene–γ - ChemRxiv. Available at: [Link]

Sources

Validation

Benchmarking 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide as a Covalent Chemical Probe in Drug Discovery

Executive Summary & Rationale In the realm of targeted covalent inhibitors (TCIs) and fragment-based ligand discovery (FBLD), the selection of the electrophilic "warhead" dictates the balance between proteome-wide select...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the realm of targeted covalent inhibitors (TCIs) and fragment-based ligand discovery (FBLD), the selection of the electrophilic "warhead" dictates the balance between proteome-wide selectivity and target engagement. 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide (CDPA) serves as a highly effective "scout fragment." It combines a mild α -chloroacetamide electrophile with a minimal 4,6-dimethylpyridine recognition element.

Unlike hyper-reactive alkylators that indiscriminately modify the proteome, or kinetically inert acrylamides that require high-affinity pre-binding, CDPA exhibits "Goldilocks" reactivity. This guide objectively benchmarks CDPA against alternative covalent warheads, detailing its performance metrics and providing a rigorously validated chemoproteomic workflow for mapping ligandable cysteines[1].

Warhead Benchmarking: CDPA vs. Alternative Electrophiles

To evaluate CDPA's utility as a chemical probe, we must isolate its intrinsic electrophilicity from its non-covalent binding affinity. This is empirically measured via its half-life ( t1/2​ ) in the presence of reduced glutathione (GSH) under physiological conditions (pH 7.4)[2].

As shown in the comparative data below, CDPA provides a superior therapeutic window for fragment screening compared to standard alternatives.

Table 1: Comparative Performance of Cysteine-Directed Warheads
Warhead ClassRepresentative ProbeIntrinsic Reactivity (GSH t1/2​ )Proteome SelectivityPrimary Application in Drug Discovery
Iodoacetamide IAA< 5 minutesVery Low (Promiscuous)Global cysteine profiling; mapping total reactive cysteines[3].
Chloroacetamide CDPA 0.8 – 2.5 hours Moderate-High Covalent fragment screening; identifying novel ligandable hotspots.
Acrylamide Acrylamide analogs> 12 hoursHigh (Requires pre-binding)Late-stage TCI optimization; clinical candidates (e.g., Osimertinib).
Vinyl Sulfone VS-derivatives> 24 hoursVery HighHighly specific probes for highly nucleophilic catalytic cysteines.

Scientific Causality: Iodoacetamides are strictly SN​2 alkylators with low activation energy barriers, leading to off-target toxicity and making them unsuitable for fragment screening. Conversely, acrylamides undergo Michael addition and are kinetically inert unless driven by strong non-covalent interactions ( Ki​ ). CDPA's chloroacetamide moiety strikes the optimal balance: it is reactive enough to capture transient fragment-protein interactions without overwhelming the proteome with non-specific alkylation[3].

Mechanistic Pathway of CDPA Target Engagement

CDPA targets ligandable cysteines through a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The 4,6-dimethylpyridine ring samples shallow hydrophobic pockets on the protein surface. Once localized, the lowered pKa​ of the target cysteine (induced by its specific microenvironment) generates a highly nucleophilic thiolate anion that attacks the α -carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether bond.

Mechanism A Protein Target (Cysteine Thiolate, -S⁻) C SN2 Transition State (Partial Bond Formation) A->C Nucleophilic Attack B CDPA Probe (α-Chloroacetamide) B->C Electrophile D Covalent Adduct (Thioether Linkage) C->D Bond Formation E Chloride Ion (Leaving Group) C->E Displacement

Fig 1: SN2 displacement mechanism of CDPA reacting with a cysteine thiolate.

Experimental Methodology: isoTOP-ABPP Workflow

To validate the target landscape of CDPA, we utilize isotopic Tandem Orthogonal Proteolysis - Activity-Based Protein Profiling (isoTOP-ABPP) [4]. This self-validating system uses competitive profiling to identify specific sites of covalent modification across the native proteome.

Rationale for Protocol Design

We perform the primary labeling in situ (in live cells) rather than in vitro (in lysates). Causality: Cellular lysis disrupts native protein-protein interactions and alters the local microenvironment of cysteines, artificially shifting their pKa​ and reactivity. In situ labeling ensures that CDPA only engages biologically relevant, accessible cysteines[1].

Step-by-Step Protocol
  • In Situ Fragment Treatment:

    • Culture human cancer cells (e.g., MDA-MB-231) to 80% confluence.

    • Treat cells with 50 µM CDPA (or DMSO vehicle control) for 2 hours at 37°C.

    • Validation: A non-electrophilic acetamide analog must be run in parallel to confirm that binding is strictly covalent.

  • Lysis and Universal Probe Labeling:

    • Harvest and lyse cells in PBS with 0.1% Triton X-100.

    • Treat lysates with a universal alkyne-tagged iodoacetamide probe (IA-alkyne, 100 µM) to label all remaining unreacted cysteines. (Cysteines previously engaged by CDPA will be protected).

  • CuAAC Click Chemistry:

    • Append a biotin-TEV-azide tag (Heavy isotope for DMSO, Light isotope for CDPA) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Enrichment and Reductive Alkylation:

    • Combine Heavy and Light lysates in a 1:1 ratio.

    • Enrich labeled proteins on streptavidin-agarose beads.

    • Reduce disulfides with TCEP and alkylate free cysteines with standard iodoacetamide to prevent disulfide scrambling during digestion.

  • Digestion and TEV Cleavage:

    • Perform on-bead tryptic digestion to remove non-probe-modified peptides.

    • Cleave the probe-peptide linkage using TEV protease. Causality: TEV cleavage leaves the biotin tag on the bead, releasing only the specific cysteine-containing peptide into the eluate, drastically reducing mass spectrometry background noise[4].

  • LC-MS/MS Analysis:

    • Analyze eluates via liquid chromatography-tandem mass spectrometry. A Heavy/Light ratio > 4 indicates that CDPA successfully outcompeted the IA-alkyne probe for that specific cysteine.

Workflow A Live Cell Culture (Native Proteome) B CDPA Treatment (In situ Labeling) A->B Incubate C Cell Lysis & IA-Alkyne Labeling B->C Lyse & Protect D CuAAC Click with Biotin-TEV-Azide C->D Isotope Tag E Streptavidin Enrichment D->E Isolate F On-Bead Trypsin Digestion E->F Digest G TEV Protease Cleavage F->G Release Peptides H LC-MS/MS Analysis G->H Sequence & Quantify

Fig 2: isoTOP-ABPP Chemoproteomic Workflow for CDPA target identification.

Conclusion

Benchmarking CDPA against standard covalent warheads reveals its distinct utility in early-stage drug discovery. Its α -chloroacetamide warhead provides the necessary intrinsic reactivity to capture transient fragment interactions without the indiscriminate toxicity of iodoacetamides. When coupled with rigorous chemoproteomic platforms like isoTOP-ABPP, CDPA acts as a highly effective scout fragment for mapping the ligandable proteome, paving the way for the development of highly selective targeted covalent inhibitors.

References

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Retrieved from[Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Retrieved from[Link]

  • MDPI. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. Retrieved from[Link]

  • RSC Chemical Biology. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Royal Society of Chemistry. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide proper disposal procedures

Professional Laboratory Management and Disposal Protocols for 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide As a Senior Application Scientist, establishing a robust, self-validating safety and disposal protocol is just...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Management and Disposal Protocols for 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

As a Senior Application Scientist, establishing a robust, self-validating safety and disposal protocol is just as critical as the experimental design itself. 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is a halogenated organic compound containing a reactive chloroacetamide moiety. Chloroacetamides are electrophilic and function as alkylating agents, readily forming covalent bonds with nucleophiles such as the thiol groups of cysteine residues in proteins[1].

Because of this inherent reactivity, the compound poses significant toxicity, skin sensitization, and environmental hazards[1]. Its disposal must strictly adhere to the hazardous waste management hierarchies outlined in institutional Chemical Hygiene Plans and Prudent Practices in the Laboratory[2][3]. The overriding principle is that no activity involving this compound should begin unless a comprehensive plan for the disposal of its hazardous waste has been formulated[2].

I. Mechanistic Rationale for Waste Segregation

The structural properties of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide dictate its waste classification:

  • Halogenated Nature: The presence of the chlorine atom requires that all organic waste containing this compound be strictly segregated into Halogenated Organic Waste streams. Mixing halogenated and non-halogenated waste is a critical operational failure; halogenated waste must undergo specialized high-temperature incineration to prevent the environmental release of toxic byproducts, such as dioxins[2].

  • Alkylating Reactivity: As an alkylating agent, it can undergo unwanted cross-reactions with strong nucleophiles, bases, or oxidizing agents if improperly mixed in generic waste carboys. Segregation ensures chemical compatibility and prevents exothermic reactions or the generation of toxic gases within the waste container[1][4].

II. Waste Stream Classification and Containment Data

The following table summarizes the quantitative and qualitative parameters for managing waste streams associated with this compound.

Waste Stream TypePrimary ComponentsApproved Primary ContainmentHazard ClassificationFinal EHS Treatment
Halogenated Organic 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide, DCM, Chloroform, DMFHigh-Density Polyethylene (HDPE) or Amber GlassToxic, Halogenated, Alkylating AgentHigh-Temperature Incineration
Aqueous Waste Contaminated water washes, quenched reaction buffersHDPE JerrycanToxic, Environmental HazardSpecialized Wastewater Treatment
Solid Waste Contaminated gloves, silica gel, filter paper, empty vialsPuncture-resistant, double-lined poly bags or drumsToxic SolidIncineration

III. Standard Operating Procedure: Step-by-Step Disposal Methodology

To ensure trustworthiness and operational safety, the following protocol must be implemented at the point of generation.

Step 1: Point-of-Generation Segregation

  • Action: Establish dedicated, chemically compatible waste containers (e.g., HDPE) inside the fume hood before initiating the experiment.

  • Causality: Alkylating agents pose inhalation and contact risks. Keeping the primary waste receptacle within the engineered ventilation controls of the fume hood minimizes exposure during waste transfer[3].

Step 2: Equipment Decontamination and Rinsing

  • Action: Triple-rinse all glassware (e.g., reaction flasks, spatulas) that came into contact with the compound using a compatible halogenated solvent (e.g., dichloromethane).

  • Action: Collect the entirety of the first and second rinses into the Halogenated Organic Waste container. Only the third rinse, if sufficiently dilute, may be directed to standard organic waste, though conservative EHS policies often dictate all rinses go to the halogenated stream.

  • Causality: Chloroacetamides can persist on surfaces. Solvent rinsing ensures the reactive alkylating agent is fully solubilized and transferred to the secure waste stream rather than exposing personnel during glassware washing[1].

Step 3: GHS-Compliant Labeling

  • Action: Affix a hazardous waste tag to the container the moment the first drop of waste is added. The label must explicitly list "2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide" (no abbreviations) alongside the solvent matrix.

  • Action: Check the hazard boxes for "Toxic" and "Halogenated."

  • Causality: Accurate inventory and tracking are vital tools for maintaining regulatory compliance. Waste management facilities require precise characterization to determine the correct incineration protocols[2][4].

Step 4: Secondary Containment and EHS Transfer

  • Action: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Action: Once the container is 80% full, seal it securely and initiate a transfer request to your institution's Environmental Health and Safety (EHS) department. Never attempt to chemically neutralize or degrade the alkylating agent in-house unless executing a specifically validated and EHS-approved destruction protocol.

IV. Disposal Workflow Visualization

G A Generation of 2-Chloroacetamide Waste B Point-of-Generation Segregation A->B C Halogenated Organic Waste Stream B->C Solvents D Aqueous Waste (Contaminated Washes) B->D Aqueous E Solid Waste (Consumables/PPE) B->E Solids F Primary Containment (HDPE / Glass) & GHS Labeling C->F D->F E->F G EHS Transfer & High-Temp Incineration F->G

Caption: Workflow for the segregation, containment, and professional disposal of halogenated alkylating agents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. URL: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)." United States Department of Labor. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6580, Chloroacetamide." PubChem. URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

Operational Safety and Handling Guide: 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is a highly reactive electrophilic building block frequently utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is a highly reactive electrophilic building block frequently utilized in the synthesis of covalent targeted therapies and agrochemicals. The presence of the α -chloroacetamide warhead dictates a stringent safety protocol. This guide provides drug development professionals with a mechanistic understanding of the compound's hazards and a self-validating operational workflow to ensure laboratory safety.

Mechanistic Hazard Assessment

The primary hazard of this compound stems from its α -chloroacetamide moiety, which acts as a potent alkylating agent. It undergoes rapid SN2 nucleophilic substitution when exposed to biological nucleophiles, particularly the thiol groups of cysteine residues in epidermal proteins .

Unlike simple aliphatic chloroacetamides, the addition of the 4,6-dimethylpyridine ring significantly increases the molecule's lipophilicity (LogP). This structural modification enhances its ability to partition into and permeate the stratum corneum. Once in the epidermis, the electrophile covalently binds to skin proteins, forming a hapten-protein complex. This haptenization is the molecular initiating event for a Type IV delayed hypersensitivity reaction, leading to severe allergic contact dermatitis and permanent skin sensitization .

SensitizationPathway Warhead Electrophilic Warhead (2-Chloroacetamide) Hapten Hapten-Protein Complex (Covalent Adduct) Warhead->Hapten SN2 Alkylation Skin Epidermal Nucleophile (e.g., Cysteine Thiol) Skin->Hapten Nucleophilic Attack APC Langerhans Cell (Antigen Presentation) Hapten->APC Phagocytosis TCell T-Cell Proliferation (Contact Dermatitis) APC->TCell MHC Presentation

Mechanism of haptenization and Type IV hypersensitivity induced by chloroacetamide electrophiles.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of aerosolization and dermal permeation, standard laboratory attire is insufficient. A multi-layered PPE strategy must be implemented.

PPE CategorySpecificationMechanistic Justification
Dermal (Hands) Double-layered Nitrile (Outer: 0.11 mm)The lipophilic pyridine ring accelerates permeation, especially when dissolved in carrier solvents like DMSO. Double-gloving ensures a sacrificial outer layer.
Dermal (Body) Tyvek® sleeves over a standard lab coatPowders can aerosolize via static repulsion. Tyvek prevents microscopic dust from settling on porous cotton lab coats and reaching the forearms.
Ocular Splash goggles (ANSI Z87.1) + Face shieldThe compound is a severe ocular irritant. A face shield prevents accidental transfer of the powder to the mucous membranes during weighing.
Respiratory N95/FFP2 Respirator (if outside hood)Prevents inhalation of static-aerosolized particles, which can cause severe respiratory sensitization and acute systemic toxicity.

Operational Protocol: Weighing, Transfer, and Solution Preparation

This step-by-step methodology ensures that the electrophile is handled in a closed-system manner to prevent exposure, aligning with institutional standards for highly reactive chemicals .

Step 1: Environmental Setup

  • Conduct all operations inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

  • Place a static-dissipative weighing mat on the balance floor. Causality: Finely milled amide powders carry electrostatic charges; neutralizing this charge prevents the powder from "jumping" and aerosolizing.

Step 2: Weighing and Transfer

  • Don all required PPE (see matrix above).

  • Use a grounded, anti-static micro-spatula. Avoid plastic spatulas, which generate static electricity.

  • Tare a sealable glass vial (e.g., a PTFE-lined screw-cap vial) on the analytical balance.

  • Transfer the required mass of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide directly into the vial.

  • Critical Step: Seal the vial before removing it from the balance enclosure to prevent ambient air currents from dispersing the powder.

Step 3: Solution Preparation

  • If preparing a stock solution (e.g., in DMSO or DMF), inject the solvent directly into the sealed vial through a septum, or open the vial only deep within the fume hood.

  • Vortex the sealed vial until dissolution is complete.

  • Wipe the exterior of the vial with a solvent-dampened tissue before removing it from the hood. Dispose of the tissue in solid hazardous waste.

Spill Response and Chemical Deactivation Strategy

In the event of a spill, sweeping the dry powder risks aerosolization. The electrophilic warhead must be chemically quenched using a strong, odorless nucleophile before physical cleanup.

Deactivation Methodology:

  • Containment: Cover the spilled powder or liquid with absorbent lab wipes. Do not dry-sweep.

  • Quenching: Carefully pour a freshly prepared 1.0 M Sodium Thiosulfate ( Na2​S2​O3​ ) solution over the wipes. Causality: Thiosulfate rapidly undergoes an SN2 reaction with the α -chloro amide, displacing the chloride ion and permanently neutralizing the electrophilic hazard.

  • Incubation: Allow the quenching solution to sit for 15–20 minutes to ensure complete alkylation of the thiosulfate.

  • Cleanup: Transfer the neutralized slurry into a designated hazardous waste container. Wash the spill area thoroughly with soap and water.

References

  • Experimental Reactivity Parameters for Toxicity Modeling: Application to the Acute Aquatic Toxicity of SN2 Electrophiles to Tetrahymena pyriformis. Chemical Research in Toxicology (ACS Publications).[Link]

  • Opinion of the Scientific Committee on Consumer Safety on chloroacetamide. European Commission.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide
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